Valsartan methyl ester
Descripción
Propiedades
IUPAC Name |
methyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-5-6-11-22(31)30(23(17(2)3)25(32)33-4)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,5-6,11,16H2,1-4H3,(H,26,27,28,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTNRXYTECQKFO-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468616 | |
| Record name | Methyl N-pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137863-17-3 | |
| Record name | N-(1-Oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-L-valine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137863173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl N-pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-OXOPENTYL)-N-((2'-(2H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-L-VALINE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BZQ418Z0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Profile of Valsartan Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Valsartan methyl ester, an important intermediate in the synthesis of the angiotensin II receptor antagonist, Valsartan. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C25H31N5O3, with a molecular weight of 449.55 g/mol .[1] The spectroscopic data presented below serves to confirm the chemical structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
A Korean patent provides the following partial ¹H NMR data for this compound in a CDCl₃ solvent.[2]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment (Partial) |
| 7.78 | d | 1H | Aromatic |
| 7.64 | t | 1H | Aromatic |
| 7.40-7.60 | m | 6H | Aromatic |
| 3.93 | d | 1H | -CH₂- |
| 3.77 | s | 3H | -OCH₃ |
Note: This data is incomplete and does not account for all protons in the molecule, particularly those of the valine and pentanoyl moieties. Further analysis would be required for complete assignment.
¹³C NMR Data
No experimental ¹³C NMR peak list for this compound was found in the available search results. However, based on the structure and data from similar compounds, the following table provides an estimated range for the chemical shifts of the carbon atoms.
| Chemical Shift (δ) ppm (Estimated) | Carbon Type |
| 170-175 | Ester Carbonyl (C=O) |
| 170-175 | Amide Carbonyl (C=O) |
| 120-160 | Aromatic & Tetrazole Carbons |
| 50-60 | -OCH₃ |
| 40-60 | Aliphatic CH & CH₂ |
| 10-40 | Aliphatic CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be very similar to that of Valsartan, with the key difference being the presence of an ester functional group instead of a carboxylic acid. The characteristic absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H Stretch (Tetrazole) |
| 2850-3000 | C-H Stretch (Aliphatic) |
| ~1740 | C=O Stretch (Ester) |
| ~1650 | C=O Stretch (Amide) |
| 1450-1600 | C=C Stretch (Aromatic) |
| 1000-1300 | C-N Stretch |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule is expected to be the base peak.
| m/z | Ion |
| 450.2 | [M+H]⁺ |
| 472.2 | [M+Na]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Sweep Width: 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled ¹³C experiment.
-
Sweep Width: 0-220 ppm.
-
Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., chloroform or dichloromethane).
-
Apply a drop of the solution onto a KBr or NaCl salt plate.
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
An acid, such as formic acid (0.1% v/v), may be added to the solvent to promote protonation in positive ion mode.
Data Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent flow rate.
-
Mass Range: m/z 100-1000.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.
Caption: A flowchart illustrating the key stages in the spectroscopic characterization of a chemical compound.
References
A Technical Guide to the Physical Characteristics of Valsartan Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan methyl ester, a key intermediate in the synthesis of the widely prescribed antihypertensive drug Valsartan, is a subject of significant interest in pharmaceutical research and development. It is also classified as Valsartan Related Compound E, an impurity that requires careful monitoring and control during drug manufacturing. A thorough understanding of its physical characteristics is paramount for process optimization, quality control, and formulation development. This technical guide provides an in-depth overview of the physical properties of this compound, supported by detailed experimental protocols and visual representations of its synthetic pathway.
Core Physical and Chemical Properties
A summary of the key physical and chemical identification data for this compound is presented below.
| Property | Value | References |
| Chemical Name | N-(1-Oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-L-valine methyl ester | [1] |
| Synonyms | Valsartan Related Compound E, (S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate | [2] |
| CAS Number | 137863-17-3 | [3] |
| Molecular Formula | C₂₅H₃₁N₅O₃ | [3] |
| Molecular Weight | 449.55 g/mol | [3][4] |
| Appearance | White to Off-White Solid/Crystalline Powder | [5][6] |
Detailed Physical Characteristics
The following table summarizes the key physical characteristics of this compound, crucial for its handling, processing, and analysis.
| Characteristic | Value | References |
| Melting Point | 129-130°C | [1][2] |
| Boiling Point (Predicted) | 647.7 ± 65.0 °C | [7] |
| Density (Predicted) | 1.169 ± 0.06 g/cm³ | [7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Insoluble in water. | [1][2] |
| Storage Temperature | 2-8°C | [5] |
Experimental Protocols
Detailed methodologies for determining the key physical characteristics of this compound are provided below. These protocols are based on standardized pharmacopeial and international guidelines.
Melting Range Determination (Adapted from USP General Chapter <741>)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., capillary tube apparatus)
-
Capillary tubes (thin-walled, sealed at one end)
-
Thermometer, calibrated
-
Mortar and pestle
Procedure:
-
Sample Preparation: Gently powder a small amount of this compound using a clean, dry mortar and pestle.
-
Capillary Tube Loading: Introduce the powdered sample into a capillary tube to a height of 2-4 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Rate:
-
For an unknown sample, a rapid heating rate (e.g., 10-20°C/minute) can be used to determine an approximate melting range.
-
For a more precise determination, use a slower heating rate of 1-2°C per minute, starting from a temperature approximately 10°C below the expected melting point.
-
-
Observation: Observe the sample through the magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the last solid particle melts.
-
Reporting: Report the determined melting range. For this compound, this is expected to be in the range of 129-130°C[1][2].
Solubility Determination
1. Water Solubility (Adapted from OECD Guideline 105: Water Solubility - Flask Method)
Objective: To determine the solubility of this compound in water.
Apparatus:
-
Flask with a stirrer (e.g., magnetic stirrer)
-
Constant temperature bath (set to 20 ± 0.5 °C)
-
Analytical balance
-
Centrifuge or filtration apparatus (with a filter that does not interact with the substance)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preliminary Test: Add a small, known amount of this compound to a known volume of water in a flask. Stir for 24 hours at 20°C. Observe visually for undissolved particles. This helps in estimating the amount of substance to be used in the final test.
-
Definitive Test:
-
Add an excess amount of this compound to a known volume of water in a flask.
-
Place the flask in a constant temperature bath at 20 ± 0.5 °C and stir until equilibrium is reached (typically 24-48 hours).
-
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV.
-
Reporting: Express the solubility in g/L. Based on available data, this compound is reported to be insoluble in water[1][2].
2. Solubility in Organic Solvents (General Shake-Flask Method)
Objective: To determine the solubility of this compound in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.
Apparatus:
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature environment (e.g., laboratory bench at a controlled room temperature)
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters compatible with the organic solvent)
-
Analytical method for quantification (e.g., HPLC-UV or Gravimetric analysis)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the respective organic solvent (Chloroform, Dichloromethane, Ethyl Acetate, DMSO, or Acetone).
-
Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature until equilibrium is reached (typically 24 hours).
-
Phase Separation: Allow the vials to stand undisturbed for a sufficient period for the undissolved solid to settle. Alternatively, filter the solution using a syringe filter compatible with the solvent.
-
Quantification:
-
Gravimetric Method: Transfer a known volume of the clear supernatant to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Weigh the container with the residue. The difference in weight gives the mass of the dissolved solid.
-
Chromatographic Method (HPLC-UV): Dilute a known volume of the clear supernatant with a suitable solvent and analyze the concentration using a validated HPLC-UV method.
-
-
Reporting: Express the solubility in g/L or mg/mL. This compound is reported to be soluble in these organic solvents[1][2].
Synthetic Pathway and Experimental Workflow
This compound is a key intermediate in the synthesis of Valsartan. The following diagram illustrates a common synthetic route.
Caption: Synthetic pathway for this compound.
Logical Workflow for Synthesis
The synthesis of this compound typically involves a multi-step process, which can be visualized as a logical workflow.
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
A Technical Guide to the Biological Activity of Valsartan Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan is a potent, orally active, and highly selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor, widely utilized in the management of hypertension and heart failure.[1][2][3] It functions by blocking the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation.[4][5] Valsartan methyl ester is a key synthetic intermediate and a prodrug form in the manufacturing of Valsartan.[6][7][8] In biological systems, the ester is hydrolyzed to yield the active carboxylic acid moiety, Valsartan, which then exerts its pharmacological effects. This guide provides a detailed overview of the biological activity of Valsartan, stemming from its methyl ester precursor, focusing on its mechanism of action, relevant signaling pathways, quantitative activity data, and detailed experimental protocols for its evaluation.
Mechanism of Action
Valsartan exerts its therapeutic effects by selectively and competitively blocking the binding of the hormone angiotensin II to its primary receptor, the AT1 subtype.[5][9][10] This receptor is found in numerous tissues, including vascular smooth muscle and the adrenal gland.[6][11] The affinity of Valsartan for the AT1 receptor is approximately 30,000 times greater than its affinity for the AT2 receptor, ensuring a highly specific action.[1]
By preventing angiotensin II from binding to the AT1 receptor, Valsartan inhibits the major downstream physiological effects of this hormone. These effects include potent vasoconstriction, the release of aldosterone from the adrenal glands (which promotes sodium and water retention), cardiac stimulation, and the release of antidiuretic hormone (ADH).[2][4][5] The net result of this blockade is vasodilation, reduced sodium and water reabsorption, and a subsequent decrease in blood pressure.[5]
Signaling Pathways
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
The primary mechanism of Valsartan involves the direct interruption of the RAAS pathway. The diagram below illustrates the cascade and the specific point of intervention by Valsartan. Angiotensin II is the principal pressor agent of this system, and its blockade at the AT1 receptor is the key to Valsartan's antihypertensive effect.[4][5]
Cardioprotective CHOP/Puma Signaling Pathway
Beyond its primary antihypertensive role, research suggests Valsartan possesses cardioprotective effects, particularly in the context of diabetic cardiomyopathy. It has been shown to mitigate endoplasmic reticulum (ER) stress-induced myocardial apoptosis by down-regulating the CHOP/Puma signaling pathway.[12]
Quantitative Biological Activity Data
The potency and selectivity of Valsartan have been quantified through various in vitro assays. The following table summarizes key binding and inhibitory metrics.
| Parameter | Value | Assay Conditions | Source |
| Ki (Inhibition Constant) | 2.38 nM | Competitive binding with [125I]-AII in rat aortic smooth muscle cell membranes (AT1). | [1] |
| Kd (Dissociation Constant) | 1.44 nM | Saturation binding of [3H]Valsartan to rat aortic smooth muscle cell AT1 receptors. | [13] |
| IC50 (vs. Angiotensin II) | 0.06 µM | Inhibition of angiotensin II. | [14] |
| IC50 (vs. Pressor Response) | 0.068 µM | Inhibition of angiotensin II-induced pressor response in rabbit aorta. | [14] |
| pA2 | 8.4 | Inhibition of angiotensin II-stimulated aldosterone release in bovine adrenal glomerulosa. | [1] |
| Selectivity | ~30,000-fold | Ratio of activity at AT2 vs. AT1 receptor subtypes. | [1] |
| ED30 (Oral, In Vivo) | 1.4 mg/kg | Dose to achieve 30% of max antihypertensive effect in 2K1C renal hypertensive rats. | [1] |
| ED30 (I.V., In Vivo) | 0.06 mg/kg | Dose to achieve 30% of max antihypertensive effect in 2K1C renal hypertensive rats. | [1] |
Experimental Protocols
Protocol 1: In Vitro AT1 Receptor Competitive Binding Assay
This protocol outlines a standard method to determine the binding affinity of a test compound like Valsartan for the AT1 receptor using a competitive radioligand binding assay.[1][15][16]
Objective: To determine the inhibition constant (Ki) of Valsartan for the angiotensin II type 1 (AT1) receptor.
Methodology:
-
Membrane Preparation:
-
Harvest tissues rich in AT1 receptors (e.g., rat aortic smooth muscle, rat liver) or cultured cells overexpressing the receptor.[15][17]
-
Homogenize the tissue/cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[15]
-
Perform differential centrifugation to isolate the crude membrane fraction. A low-speed spin (e.g., 500 x g) removes nuclei and debris, followed by a high-speed spin (e.g., 40,000 x g) to pellet the membranes.[15]
-
Wash the membrane pellet and resuspend in an appropriate assay buffer to a known protein concentration (determined by an assay like Bradford or BCA).[15][17]
-
-
Competitive Binding Reaction:
-
Set up assay tubes for total binding, non-specific binding (NSB), and competitive binding.
-
Total Binding: Add a fixed concentration of a radiolabeled AT1 ligand (e.g., [125I]-Sar1,Ile8-Angiotensin II) to the membrane preparation.[1][13]
-
NSB: Add the radioligand plus a high concentration of an unlabeled AT1 antagonist (e.g., 1 µM Angiotensin II or unlabeled Valsartan) to saturate the receptors.[15]
-
Competitive Binding: Add the radioligand and increasing concentrations of the test compound (Valsartan).
-
Incubate all tubes at room temperature or 37°C for 60-120 minutes to allow the binding to reach equilibrium.[15][17]
-
-
Separation and Quantification:
-
Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters.[15]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (Valsartan) concentration.
-
Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: In Vivo Antihypertensive Activity in the 2K1C Rat Model
This protocol describes the induction of renal hypertension in rats and the subsequent evaluation of Valsartan's ability to lower blood pressure.[1][18]
Objective: To assess the dose-dependent antihypertensive effect of orally administered Valsartan in a conscious renal hypertensive rat model.
Methodology:
-
Induction of Hypertension (2K1C Model):
-
Anesthetize male rats (e.g., Wistar or Sprague-Dawley).[18]
-
Make a flank incision to expose the left kidney and renal artery.
-
Place a silver or platinum clip with a defined internal gap (e.g., 0.2 mm) around the left renal artery to constrict it, inducing renal ischemia. The right kidney remains untouched.
-
Close the incision and allow the animal to recover for several weeks (e.g., 4-6 weeks). During this period, the renin-angiotensin system becomes chronically activated, leading to sustained hypertension.
-
-
Blood Pressure Measurement:
-
Acclimatize the hypertensive rats to the blood pressure measurement apparatus (e.g., tail-cuff plethysmography) for several days before the experiment to minimize stress-induced fluctuations.
-
Record baseline systolic blood pressure and heart rate for each animal.
-
-
Drug Administration:
-
Prepare a vehicle (e.g., drinking water) and various doses of Valsartan.
-
Administer a single dose of the vehicle or Valsartan to different groups of rats via oral gavage (p.o.).[9]
-
-
Post-Dose Monitoring:
-
Measure blood pressure and heart rate at multiple time points after administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.[1]
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal at each time point.
-
Plot the dose-response curve (e.g., maximum decrease in blood pressure vs. log of the dose).
-
Determine the ED30 or ED50 value, representing the dose required to produce 30% or 50% of the maximum antihypertensive response.[1]
-
Conclusion
This compound serves as a crucial precursor to Valsartan, a highly potent and selective AT1 receptor antagonist. The biological activity of Valsartan is characterized by its effective blockade of the renin-angiotensin-aldosterone system, leading to significant antihypertensive effects. Quantitative in vitro and in vivo data confirm its high affinity for the AT1 receptor and its efficacy in animal models of hypertension. Furthermore, emerging research indicates additional protective roles in mitigating pathological signaling pathways involved in conditions like diabetic cardiomyopathy. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the pharmacological profile of Valsartan and related compounds.
References
- 1. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Formulation and Bioequivalence of Two Valsartan Tablets After a Single Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Valsartan? [synapse.patsnap.com]
- 6. KR20100070908A - Process for preparing this compound - Google Patents [patents.google.com]
- 7. METHOD FOR SYNTHESIZING VALSARTAN - Patent 3822259 [data.epo.org]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Valsartan | 137862-53-4 [chemicalbook.com]
- 12. Valsartan protects against ER stress-induced myocardial apoptosis via CHOP/Puma signaling pathway in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound (Standard) | Assays from Labm [assay.labm.com]
- 15. benchchem.com [benchchem.com]
- 16. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 17. academic.oup.com [academic.oup.com]
- 18. ijprajournal.com [ijprajournal.com]
Valsartan Methyl Ester: A Technical Guide to its Mechanism of Action as a Prodrug for Angiotensin II Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valsartan methyl ester is a key intermediate and prodrug in the synthesis and delivery of valsartan, a potent and selective angiotensin II receptor blocker (ARB). This technical guide delineates the mechanism of action of valsartan and the role of its methyl ester derivative. While direct pharmacological data on this compound is scarce in publicly available literature, its function as a prodrug is inferred from its chemical structure and the well-documented hydrolysis to the active moiety, valsartan. This document provides a comprehensive overview of the renin-angiotensin-aldosterone system (RAAS), the established mechanism of action of valsartan, its receptor binding affinity, and pharmacokinetic profile. Detailed experimental protocols for the synthesis of this compound and its subsequent hydrolysis to valsartan are provided, alongside visualizations of key pathways and experimental workflows.
Introduction: The Renin-Angiotensin-Aldosterone System and its Antagonism
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. Dysregulation of this system is a key factor in the pathophysiology of hypertension, heart failure, and chronic kidney disease. The primary effector of the RAAS is angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention.
Angiotensin II exerts its effects by binding to two main receptor subtypes: AT1 and AT2. The majority of the known cardiovascular effects of angiotensin II are mediated through the AT1 receptor.[1] Consequently, blockade of the AT1 receptor is a primary therapeutic strategy for managing conditions associated with RAAS overactivation.
Valsartan is a nonpeptide, orally active, and highly selective AT1 receptor antagonist.[2][3] It effectively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting its physiological effects and leading to a reduction in blood pressure.[2][4] this compound serves as a prodrug, which is hydrolyzed in vivo to the active valsartan acid.
Mechanism of Action of Valsartan
Valsartan selectively and potently antagonizes the AT1 receptor.[2][3] This blockade has several downstream effects:
-
Vasodilation: By preventing angiotensin II-mediated vasoconstriction of vascular smooth muscle, valsartan leads to a reduction in systemic vascular resistance and a decrease in blood pressure.[1]
-
Reduced Aldosterone Secretion: Inhibition of the AT1 receptor in the adrenal cortex prevents angiotensin II-stimulated aldosterone release. This leads to decreased sodium and water reabsorption in the kidneys, contributing to the antihypertensive effect.
-
Inhibition of Cellular Growth: Angiotensin II is known to have mitogenic effects, promoting the proliferation of vascular smooth muscle and cardiac myocytes, which can lead to vascular and cardiac hypertrophy. By blocking the AT1 receptor, valsartan can attenuate these proliferative effects.
The selectivity of valsartan for the AT1 receptor over the AT2 receptor is a key feature of its pharmacological profile. Valsartan has an affinity for the AT1 receptor that is approximately 20,000 to 30,000 times greater than its affinity for the AT2 receptor.[3][5]
The Prodrug Concept: this compound
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for the active drug, valsartan.
Table 1: Angiotensin II AT1 Receptor Binding Affinity of Valsartan
| Parameter | Value | Species/Tissue | Reference |
| Ki | 2.38 nM | Rat aortic smooth muscle cell membranes | [2] |
| Kd | 1.44 nM | Rat aortic smooth muscle cell AT1 receptor | [6] |
| pKi | 7.65 ± 0.12 | Cloned wild type AT1 receptors (COS-7 cells) | [7] |
Note: No direct binding affinity data (Ki or IC50) for this compound at the AT1 receptor was found in the reviewed literature.
Table 2: Pharmacokinetic Parameters of Valsartan
| Parameter | Value | Condition | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | Oral administration | [8][9] |
| Absolute Bioavailability | 23% (capsule), 39% (solution) | Oral administration | [10] |
| Elimination Half-life (t½) | ~6 - 9 hours | Oral administration | [9][10] |
| Volume of Distribution (Vd) | 17 L | Intravenous administration | [8] |
| Plasma Protein Binding | 95% | - | [4] |
Note: No specific pharmacokinetic data for the in vivo conversion of this compound to valsartan was found in the reviewed literature.
Experimental Protocols
The following protocols are generalized from various patented and published synthetic methods.
Synthesis of this compound (General Procedure)
This process typically involves the N-alkylation of L-valine methyl ester with a substituted biphenyl derivative, followed by N-acylation.
Materials:
-
L-valine methyl ester hydrochloride
-
4-Bromomethyl-2'-(1H-tetrazol-5-yl)biphenyl (or a protected precursor)
-
Valeryl chloride
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
An appropriate solvent (e.g., dichloromethane, N,N-dimethylformamide)
Procedure:
-
N-alkylation: L-valine methyl ester hydrochloride is reacted with 4-bromomethyl-2'-(1H-tetrazol-5-yl)biphenyl in the presence of a base in a suitable solvent. The reaction mixture is stirred at a controlled temperature until completion.
-
Work-up and Isolation: The reaction mixture is typically washed with an aqueous solution to remove salts and then the organic layer is separated. The solvent is removed under reduced pressure to yield the crude N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester.
-
N-acylation: The product from the previous step is dissolved in a solvent and reacted with valeryl chloride in the presence of a base. The reaction is monitored for completion.
-
Final Work-up and Purification: The reaction mixture is washed, and the organic layer is concentrated. The crude this compound can be purified by crystallization or chromatography.
Hydrolysis of this compound to Valsartan
This procedure describes the conversion of the methyl ester to the active carboxylic acid.
Materials:
-
This compound
-
A base (e.g., sodium hydroxide, potassium hydroxide)
-
A solvent system (e.g., methanol/water, ethanol/water)
-
An acid for neutralization (e.g., hydrochloric acid)
Procedure:
-
Saponification: this compound is dissolved in a suitable solvent mixture. An aqueous solution of a base (e.g., NaOH) is added, and the mixture is stirred at room or elevated temperature. The progress of the hydrolysis is monitored by a suitable analytical technique (e.g., HPLC, TLC).
-
Neutralization and Extraction: Once the reaction is complete, the mixture is cooled, and the pH is adjusted to acidic (typically pH 2-3) with an acid. This protonates the carboxylic acid, causing it to precipitate or allowing it to be extracted into an organic solvent.
-
Isolation and Purification: The precipitated valsartan is collected by filtration, or the organic extract is concentrated. The crude valsartan can be further purified by recrystallization from an appropriate solvent system.
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Valsartan on the AT1 receptor.
Experimental Workflow
Caption: Generalized workflow for an AT1 receptor competitive binding assay.
Logical Relationship
Caption: The logical pathway from the prodrug this compound to its therapeutic effect.
Conclusion
This compound serves as a crucial prodrug form of valsartan, a highly potent and selective angiotensin II AT1 receptor antagonist. The therapeutic efficacy of valsartan stems from its ability to block the detrimental cardiovascular effects of angiotensin II, leading to vasodilation and reduced aldosterone secretion. While direct pharmacological and pharmacokinetic data for this compound are not extensively available in the public domain, its role is clearly defined by its chemical structure and the well-documented hydrolysis to the active valsartan molecule. The provided experimental protocols offer a basis for the synthesis and conversion of this important pharmaceutical compound. Further research into the specific absorption, distribution, metabolism, and excretion profile of this compound would provide a more complete understanding of its prodrug characteristics.
References
- 1. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Angiotensin II antagonism in clinical practice: experience with valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. Pharmacokinetics and pharmacodynamic effects of the angiotensin II antagonist valsartan at steady state in healthy, normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absolute bioavailability and pharmacokinetics of valsartan, an angiotensin II receptor antagonist, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Evaluation of Valsartan Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan, a potent and selective angiotensin II type 1 (AT1) receptor blocker, is a widely prescribed antihypertensive agent.[1][2] Its therapeutic efficacy stems from its ability to inhibit the binding of angiotensin II to the AT1 receptor, thereby blocking downstream signaling pathways that lead to vasoconstriction and sodium retention.[1] Valsartan methyl ester is the methyl ester derivative of Valsartan and is a key intermediate in the synthesis of the active drug.[3][4][5][6] As a prodrug, its in-vitro evaluation is critical to understanding its potential for conversion to the active form, its direct interaction with the AT1 receptor, and its overall pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the in-vitro methodologies used to evaluate this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | N-(1-Oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester | [7] |
| Molecular Formula | C25H31N5O3 | [7] |
| Molecular Weight | 449.55 g/mol | [7] |
| CAS Number | 137863-17-3 | [7] |
In-Vitro Biological Activity
This compound has been shown to be a potent antagonist of the angiotensin II receptor. The primary mechanism of action of its active form, valsartan, is the selective blockade of the AT1 receptor, which inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[1][2]
Quantitative In-Vitro Data
| Assay | Endpoint | Value |
| Angiotensin II Antagonism | IC50 | 0.06 µM[8] |
| Angiotensin II-Induced Pressor Response (Rabbit Aorta) | IC50 | 0.068 µM[8] |
| AT1 Receptor Binding Affinity (Valsartan) | Ki | 2.38 nM[9] |
Experimental Protocols
AT1 Receptor Binding Assay
This assay determines the affinity of this compound for the AT1 receptor. It is a competitive binding assay using a radiolabeled ligand.
Workflow for AT1 Receptor Binding Assay
Caption: Workflow for a competitive AT1 receptor binding assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells).
-
Reaction Mixture: In microcentrifuge tubes, combine the assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4), a fixed concentration of radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II), and varying concentrations of this compound.
-
Controls:
-
Total Binding: Contains membranes, radioligand, and buffer.
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM Losartan).
-
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to the tubes. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In-Vitro Vasoconstriction Assay
This functional assay assesses the ability of this compound to inhibit Angiotensin II-induced vasoconstriction in isolated arterial rings.
Workflow for In-Vitro Vasoconstriction Assay
References
- 1. Valsartan (CGP-48933) | angiotensin II receptor antagonist | RAAS inhibitor | CAS 137862-53-4 | antihypertensive drug | CGP-48933; CGP48933; Diovan, Prova, Tareg, Miten, Nisis, Vals | InvivoChem [invivochem.com]
- 2. Pharmacology of valsartan, an angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103923028B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. KR20100070908A - Process for preparing this compound - Google Patents [patents.google.com]
- 5. WO2020010643A1 - Method for synthesizing valsartan - Google Patents [patents.google.com]
- 6. METHOD FOR SYNTHESIZING VALSARTAN - Patent 3822259 [data.epo.org]
- 7. N-(1-Oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-L-valine methyl ester | C25H31N5O3 | CID 11561462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (Standard) | Assays from Labm [assay.labm.com]
- 9. rndsystems.com [rndsystems.com]
The Role of Valsartan Methyl Ester in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Valsartan methyl ester, a critical intermediate in the synthesis of the widely prescribed antihypertensive drug, Valsartan. This document details its physicochemical properties, its pivotal role in various synthetic routes to Valsartan, and the analytical techniques employed for its characterization. Furthermore, it elucidates the broader context of its mechanism of action by detailing the Renin-Angiotensin-Aldosterone System (RAAS), the primary target of Valsartan. This guide is intended to be a comprehensive resource for researchers and professionals involved in the discovery, development, and manufacturing of angiotensin II receptor blockers (ARBs).
Introduction
Valsartan is a potent and selective angiotensin II receptor blocker (ARB) that is widely used for the treatment of hypertension and heart failure.[1][2] It exerts its therapeutic effect by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1] The synthesis of Valsartan involves several key steps, with this compound emerging as a crucial intermediate in many manufacturing processes.[3][4] Understanding the chemistry, synthesis, and characterization of this compound is therefore essential for the efficient and controlled production of the final active pharmaceutical ingredient (API). This guide provides a detailed overview of the role of this compound in drug discovery and development, with a focus on its synthesis, properties, and analytical characterization.
Physicochemical Properties of this compound
This compound is an off-white to yellow crystalline powder.[5] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C25H31N5O3 | [6] |
| Molecular Weight | 449.55 g/mol | [6] |
| CAS Number | 137863-17-3 | [6] |
| Melting Point | 129-130 °C | [5] |
| Boiling Point (Predicted) | 647.7 ± 65.0 °C | [5] |
| Density (Predicted) | 1.169 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 4.15 ± 0.10 | [5] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol. | [6] |
| Storage Temperature | 2-8 °C | [6] |
Role of this compound in Valsartan Synthesis
This compound is a key intermediate in several synthetic routes to Valsartan. Its primary function is to protect the carboxylic acid group of the L-valine moiety during the preceding synthetic steps, which is then deprotected in the final step to yield Valsartan.
General Synthetic Workflow
A common synthetic strategy involves the coupling of a protected L-valine derivative, such as L-valine methyl ester, with a substituted biphenyl derivative, followed by acylation and the formation of the tetrazole ring. The methyl ester group is then hydrolyzed to yield the final product, Valsartan.
Experimental Protocols
This protocol describes the initial coupling reaction to form a precursor to this compound.
-
Materials:
-
L-valine methyl ester (Val-OMe, 24.3g, 0.185mol)
-
Diisopropylethylamine (18.7g, 0.185mol)
-
Dichloromethane (300mL)
-
N-trityl-2'-tetrazolyl-4-bromomethylbiphenyl (BBTT, 100g, 0.179mol) in Dichloromethane (300mL)
-
5% Sodium bicarbonate aqueous solution
-
Saturated brine
-
-
Procedure:
-
In a 1000mL four-neck flask equipped with a drying tube, thermometer, dropping funnel, and mechanical stirrer, add L-valine methyl ester, diisopropylethylamine, and dichloromethane.
-
Stir the mixture to dissolve the solids and then cool to -10 to 0 °C.
-
Add the solution of N-trityl-2'-tetrazolyl-4-bromomethylbiphenyl in dichloromethane dropwise to the cooled mixture.
-
After the addition is complete, continue the reaction for 4 to 5 hours at 0-10 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a developing solvent of n-hexane:ethyl acetate = 5:1.
-
Once the starting material has been consumed, wash the reaction mixture with 5% sodium bicarbonate aqueous solution, followed by saturated brine.
-
Separate the organic phase and remove the dichloromethane under reduced pressure to obtain the crude product.
-
-
Materials:
-
Crude product from the previous step
-
Ethyl acetate (500mL)
-
Triethylamine (21.2g, 0.21mol)
-
n-valeryl chloride (24.2 g, 0.20 mol)
-
-
Procedure:
-
In a 1000mL four-neck flask, dissolve the crude product in ethyl acetate and add triethylamine.
-
Cool the mixture to approximately -10 °C.
-
Slowly add n-valeryl chloride dropwise.
-
After the addition, continue the reaction at this temperature for 3 hours.
-
Raise the temperature to 35 °C and continue the reaction for 5 hours.
-
Monitor the reaction completion by TLC.
-
The final step in the synthesis is the hydrolysis of the methyl ester to the carboxylic acid.
-
General Procedure:
-
Dissolve the this compound intermediate in a suitable solvent mixture, such as THF:MeOH=1:1.[7]
-
Add an aqueous solution of a base, such as sodium hydroxide (NaOH).[7]
-
Stir the reaction mixture at room temperature until the hydrolysis is complete, which can be monitored by HPLC.
-
Remove the organic solvents by rotary evaporation.
-
Acidify the aqueous residue with an acid, such as HCl, to a pH of ~3.[7]
-
Extract the product, Valsartan, with an organic solvent like ethyl acetate.
-
Dry the organic phase over a drying agent (e.g., Na2SO4) and remove the solvent to obtain crude Valsartan.
-
Analytical Characterization
The purity and identity of this compound are critical for ensuring the quality of the final Valsartan API. Various analytical techniques are employed for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound and for monitoring the progress of the synthesis reactions.
Table 2: Representative HPLC Method for Analysis of Valsartan and its Intermediates
| Parameter | Condition | Reference |
| Column | Thermo-hypersil ODS (150 mm × 4.6 mm i.d., 5 µm particle size) | [8] |
| Mobile Phase | Water: Acetonitrile: Glacial Acetic Acid (500:500:0.1 v/v/v) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection | UV at 273 nm | [8] |
| Column Temperature | 25 °C | [8] |
| Injection Volume | 20 µL | [8] |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure of this compound.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Biological Context: The Renin-Angiotensin-Aldosterone System (RAAS)
Valsartan, the active drug derived from this compound, exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[9][10]
The RAAS Signaling Pathway
The RAAS cascade is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to form angiotensin I, which is then converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE).[9][10] Angiotensin II binds to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[1]
Biological Activity of Valsartan
Valsartan is a highly selective antagonist for the AT1 receptor, with a much lower affinity for the AT2 receptor.[11] By blocking the AT1 receptor, Valsartan effectively counteracts the hypertensive effects of angiotensin II. While this compound is the immediate precursor, it is the hydrolyzed form, Valsartan, that is the pharmacologically active agent.
Conclusion
This compound is a cornerstone intermediate in the synthesis of the vital antihypertensive drug, Valsartan. A thorough understanding of its chemical properties, synthetic pathways, and analytical characterization is paramount for the efficient and high-quality production of this life-saving medication. This technical guide has provided a comprehensive overview of these aspects, alongside the biological context of the Renin-Angiotensin-Aldosterone System, to serve as a valuable resource for scientists and professionals in the pharmaceutical industry. Further research into the specific biological and pharmacokinetic properties of this compound itself could provide additional insights into its role and potential impact during the drug manufacturing process.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacology of valsartan, an angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis method of valsartan - Eureka | Patsnap [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 137863-17-3 [chemicalbook.com]
- 6. This compound CAS#: 137863-17-3 [m.chemicalbook.com]
- 7. Documents download module [ec.europa.eu]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. Valsartan (CGP-48933) | angiotensin II receptor antagonist | RAAS inhibitor | CAS 137862-53-4 | antihypertensive drug | CGP-48933; CGP48933; Diovan, Prova, Tareg, Miten, Nisis, Vals | InvivoChem [invivochem.com]
Valsartan Methyl Ester: A Core Precursor in the Synthesis of an Essential Angiotensin II Receptor Blocker
Valsartan is a widely prescribed oral medication for the management of hypertension and heart failure.[1] As a potent and selective angiotensin II receptor blocker (ARB), it plays a crucial role in cardiovascular therapy.[2][3] The synthesis of this complex molecule involves several intricate steps, with multiple patented routes established for its industrial production. A common and efficient strategy employs Valsartan methyl ester as a key intermediate. This approach leverages the methyl ester group as a protecting agent for the carboxylic acid functionality of the L-valine raw material, facilitating high-yield coupling and acylation reactions. This technical guide provides an in-depth exploration of the synthetic pathways involving this compound, complete with experimental protocols and quantitative data.
The Synthetic Significance of this compound
The use of L-valine methyl ester as a starting material is a cornerstone of many Valsartan synthesis routes.[4] The esterification of the carboxylic acid group serves two primary purposes:
-
Activation for Nucleophilic Attack: The ester form allows the amino group of the L-valine moiety to act as a nucleophile in reactions with electrophilic biphenyl derivatives without interference from the acidic proton of the carboxylic acid.
-
Protection: The methyl ester group prevents the carboxylic acid from participating in unwanted side reactions during the subsequent N-acylation step.
The final step in these synthetic routes is the hydrolysis, or saponification, of the methyl ester to yield the active pharmaceutical ingredient, Valsartan.[1]
Synthetic Pathways Involving this compound
Two primary pathways are commonly employed for the synthesis of Valsartan via its methyl ester intermediate. The key difference lies in the sequence of the N-acylation and the biphenyl coupling reactions.
Pathway A: Alkylation Followed by N-Acylation
This traditional route involves the initial alkylation of L-valine methyl ester with a protected biphenyl derivative, followed by acylation with valeryl chloride. The tetrazole ring is typically protected with a trityl group to prevent side reactions.
The general sequence of this pathway is as follows:
-
Alkylation: L-valine methyl ester is reacted with 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole.[4][5]
-
N-Acylation: The resulting secondary amine is acylated using valeryl chloride.[5]
-
Hydrolysis and Deprotection: The methyl ester is hydrolyzed, and the trityl protecting group is removed to yield Valsartan.[4]
Pathway B: N-Acylation, Suzuki Coupling, and Hydrolysis
An alternative, more convergent approach involves an initial N-acylation, followed by a Suzuki-Miyaura cross-coupling reaction to form the biphenyl structure, and a final hydrolysis step. This method is well-suited for continuous flow synthesis.[1][6]
The key steps in this pathway are:
-
N-Acylation: A boronic acid ester derivative is N-acylated with valeryl chloride.[1][6]
-
Suzuki-Miyaura Coupling: The acylated intermediate is coupled with a 2-halobenzonitrile.[6]
-
Tetrazole Formation: The cyano group is converted to a tetrazole ring.
-
Methyl Ester Hydrolysis: The final step is the saponification of the methyl ester to produce Valsartan.[1][6]
Quantitative Data on Synthesis
The efficiency of the synthetic steps is crucial for industrial-scale production. The following tables summarize reported yields for key transformations in the synthesis of Valsartan involving the methyl ester precursor.
Table 1: Yields for Suzuki Coupling Pathway Intermediates [6]
| Reaction Step | Starting Materials | Product | Catalyst/Reagents | Yield |
| N-Acylation | Boronic acid ester, Valeryl chloride | N-Acylated Borate | Dioxane, DIPEA | ~99% Conversion |
| Suzuki Coupling | N-Acylated Borate, 2-Iodobenzonitrile | CN-Biphenyl Intermediate | Ce0.20Sn0.79Pd0.01O2-δ | 70-85% |
| Methyl Ester Hydrolysis | CN-Biphenyl Intermediate | Valsartan Precursor (Acid) | aq. NaOH | >95% Conversion |
Table 2: Purity and Impurity Profile [4]
| Starting Material | Impurity in Starting Material | Impurity Level in Final Valsartan | Analytical Method |
| L-Valine Methyl Ester (Supplier A) | Isoleucine Analogue | 0.13% | HPLC |
| L-Valine Methyl Ester (Supplier B) | Isoleucine Analogue | 0.07% | HPLC |
Note: The data highlights the importance of starting material purity, as impurities like the isoleucine analogue can carry through to the final product.[4]
Detailed Experimental Protocols
The following protocols are based on methodologies described in the scientific literature and patent filings.
Protocol 1: Synthesis of N-[[2'-(N'-trityl-tetrazol-5-yl)-(1,1'-diphenyl)-4-yl]-methyl]-L-valine methyl ester[5]
-
Setup: A 1000 mL four-neck flask is equipped with a mechanical stirrer, thermometer, dropping funnel, and a drying tube.
-
Reagents: Charge the flask with L-valine methyl ester (24.3g, 0.185 mol), diisopropylethylamine (18.7g, 0.185 mol), and dichloromethane (300 mL).
-
Cooling: Stir the mixture to dissolve the solids and cool the flask to a temperature between -10°C and 0°C.
-
Addition: Prepare a solution of N-trityl-2'-tetrazolyl-4-bromomethylbiphenyl (100g, 0.179 mol) in dichloromethane (300 mL). Add this solution dropwise to the cooled reaction flask.
-
Reaction: Maintain the reaction temperature between 0°C and 10°C and continue stirring for 4 to 5 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a developing solvent of n-hexane:ethyl acetate (5:1). The reaction is complete when the starting biphenyl material is essentially consumed.
-
Work-up: Quench the reaction by washing with a 5% aqueous sodium bicarbonate solution, followed by a wash with saturated brine.
-
Isolation: Separate the organic phase and remove the dichloromethane under reduced pressure to yield the crude product.
Protocol 2: Chemical Hydrolysis of this compound Precursor[6]
-
Setup: A suitable reaction vessel is charged with the Valsartan precursor methyl ester (e.g., CN-biphenyl derivative 14 , 25 mg, 0.06 mmol).
-
Solvent: Dissolve the starting material in a 1:1 mixture of THF and MeOH (1 mL).
-
Reagent Addition: Add aqueous sodium hydroxide (1 M, 615 µL, 10 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for approximately 23 hours.
-
Solvent Removal: Remove the organic solvents by rotary evaporation.
-
Acidification: Acidify the remaining aqueous mixture using 6 M HCl until a pH of approximately 3 is reached.
-
Extraction: Extract the aqueous phase three times with ethyl acetate (3 mL each).
-
Drying and Isolation: Combine the organic extracts, dry over sodium sulfate (Na2SO4), and remove the solvent to yield the hydrolyzed product. The crude product can be purified by column chromatography.[6]
Analytical Characterization
The monitoring of reaction progress and the determination of purity for Valsartan and its intermediates are critical. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[4][7]
-
Purity Analysis: RP-HPLC methods are developed to separate Valsartan from its precursors, starting materials, and potential impurities.[3] A common detection wavelength is around 225-250 nm.[3][7]
-
Impurity Profiling: HPLC is crucial for quantifying impurities, such as the isoleucine analogue of Valsartan, which can arise from impurities in the L-valine methyl ester starting material.[4] Levels of such impurities are strictly controlled to meet pharmaceutical standards.
Workflow for Synthesis and Analysis
The overall process from the methyl ester precursor to the final, purified active pharmaceutical ingredient (API) involves a tightly controlled workflow.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. US7378531B2 - Process for the preparation of valsartan - Google Patents [patents.google.com]
- 5. Synthesis method of valsartan - Eureka | Patsnap [eureka.patsnap.com]
- 6. Documents download module [ec.europa.eu]
- 7. globalresearchonline.net [globalresearchonline.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Valsartan Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data for the synthesis of Valsartan methyl ester, a key intermediate in the production of the antihypertensive drug Valsartan. The information is compiled from various established chemical synthesis routes.
Introduction
Valsartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure. The synthesis of Valsartan often proceeds through the formation of its methyl ester derivative. This intermediate facilitates purification and subsequent chemical transformations. The protocols outlined below describe common methods for the synthesis of N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine methyl ester, also known as this compound.
Quantitative Data Summary
The following table summarizes quantitative data from a representative synthesis protocol for key intermediates and the final methyl ester product.
| Compound Name | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) | Melting Point (°C) |
| N-[[2′-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine Methyl Ester Oxalate | 785.87 | 76 | 98.14% | 172-176 |
| N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine Methyl Ester | 449.54 | 72.3 | 97.21% | 70-71 |
| This compound Sodium Salt | 471.52 | - | 99.4% | - |
| This compound Potassium Salt | 487.62 | - | 99.5% | - |
Experimental Protocols
Protocol 1: Synthesis of N-[[2′-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine Methyl Ester Oxalate
This protocol details the synthesis of a protected precursor to this compound.
Materials:
-
1-triphenylmethyl-5-[4′-(bromomethyl)biphenyl-2-yl]tetrazole
-
L-Valine methyl ester hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
10% w/w aqueous sodium chloride solution
-
Oxalic acid dihydrate
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of 1-triphenylmethyl-5-[4′-(bromomethyl)biphenyl-2-yl]tetrazole (400 g, 0.717 mol) and N,N-dimethylformamide (400 mL) at 25−30 °C, add L-valine methyl ester hydrochloride (132.2 g, 0.789 mol) and stir for 10 minutes.[1]
-
Add N,N-diisopropylethylamine (231.7 g, 1.79 mol) to the reaction mass and heat to 45−50 °C.
-
Maintain the reaction at 45−50 °C until completion.
-
Cool the reaction mixture to 20−30 °C and dissolve it in ethyl acetate.
-
Wash the organic layer successively with water and 10% w/w aqueous sodium chloride solution.
-
Separate the ethyl acetate layer and treat it with oxalic acid dihydrate (99.5 g, 0.789 mol) at 10−15 °C.
-
Cool the mixture to 0−5 °C, filter the solid product, wash with ethyl acetate (400 mL), and dry at 45−50 °C to yield the title compound.[1]
Protocol 2: Synthesis of N-(1-Oxopentyl)-N-[[2′-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine Methyl Ester
This protocol describes the acylation of the precursor synthesized in Protocol 1.
Materials:
-
N-[[2′-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine Methyl Ester Oxalate
-
Toluene
-
Water
-
10% w/w aqueous sodium carbonate solution
-
Valeryl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate
Procedure:
-
Add the product from Protocol 1 (150 g, 0.215 mol) to a mixture of toluene (450 mL) and water (300 mL).
-
Basify the mixture with 10% w/w aqueous sodium carbonate solution (450 mL) at 20−30 °C.
-
Separate the organic layer, wash with water (150 mL) followed by 10% w/w aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
React the dried organic layer with valeryl chloride (33.7 g, 0.23 mol) in the presence of N,N-diisopropylethylamine (55.6 g, 0.43 mol) at 0−5 °C to yield the title compound.[1]
Protocol 3: Synthesis of N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine Methyl Ester (this compound)
This protocol outlines the deprotection of the trityl group to yield the final this compound.
Materials:
-
Product from Protocol 2
-
Methanol
-
20% w/w Isopropyl alcohol hydrogen chloride (IPA-HCl)
-
Ethyl acetate
-
2% w/w aqueous sodium carbonate solution
-
10% w/w aqueous acetic acid
-
Water
Procedure:
-
Add the product from Protocol 2 (100 g, 0.1445 mol) to a mixture of methanol (1 L) and 20% w/w isopropyl alcohol hydrogen chloride (2.756 g; 0.0143 mol) at 20−30 °C and stir for 5 hours.[1]
-
Cool the reaction mass, filter off the solid byproduct (trityl methyl ether), and concentrate the filtrate.
-
Dissolve the resulting concentrated mass in ethyl acetate (300 mL) and treat with 2% w/w aqueous sodium carbonate solution (700 mL).
-
Separate the aqueous layer and adjust the pH to 7−8 with 10% w/w aqueous acetic acid.
-
Wash the solution with ethyl acetate (100 mL).
-
Separate the aqueous layer and acidify with 10% w/w aqueous acetic acid to a pH of 4.0 to precipitate the product.
-
Filter the solid product, wash with water, and dry to yield this compound.[1]
Visualizations
Synthesis Pathway of this compound
The following diagram illustrates the key steps in the synthesis of this compound from its precursors.
Caption: Reaction scheme for the synthesis of this compound.
References
Step-by-step synthesis of Valsartan methyl ester
An efficient and widely documented method for the synthesis of Valsartan methyl ester, a key intermediate in the production of the antihypertensive drug Valsartan, is presented in these application notes. The protocol outlines a multi-step synthesis beginning with the N-alkylation of L-valine methyl ester hydrochloride, followed by N-acylation and the formation of the characteristic tetrazole ring.
Experimental Protocols
Materials and Methods
The reagents and solvents required for this synthesis include L-valine methyl ester hydrochloride, 4'-bromomethyl-2-cyanobiphenyl, N,N-diisopropylethylamine, valeryl chloride, triethylamine, sodium azide, triethylamine hydrochloride, and various organic solvents for reaction and purification. All reagents should be of analytical grade.
Step 1: Synthesis of N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester
The initial step involves the N-alkylation of L-valine methyl ester with 4'-bromomethyl-2-cyanobiphenyl.
Procedure:
-
To a solution of L-valine methyl ester hydrochloride (1.0 eq) in dichloromethane, add N,N-diisopropylethylamine (2.5 eq).
-
Add 4'-bromomethyl-2-cyanobiphenyl (1.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of N-(1-Oxopentyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester
The second step is the N-acylation of the previously synthesized amine with valeryl chloride.
Procedure:
-
Dissolve the crude N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester (1.0 eq) in dichloromethane.
-
Add triethylamine (1.5 eq) to the solution and cool to 0-5 °C.
-
Slowly add valeryl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water, aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude acylated product.
Step 3: Synthesis of this compound (N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine Methyl Ester)
The final step involves the formation of the tetrazole ring from the nitrile group.
Procedure:
-
Dissolve the crude N-(1-Oxopentyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester (1.0 eq) in toluene.
-
Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq) to the solution.[1]
-
Heat the reaction mixture to 100-105 °C and maintain for approximately 10 hours.[1]
-
After completion, cool the reaction mixture and add water.
-
Adjust the pH of the aqueous layer to 2-3 with hydrochloric acid, which may result in the precipitation of the product.[1]
-
Filter the solid product and wash with water.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as toluene or an ethyl acetate/petroleum ether mixture.[1]
Data Presentation
| Step | Product | Reagents | Solvent | Yield | Purity | Reference |
| 1 & 2 | N-(1-Oxopentyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester | L-valine methyl ester HCl, 4'-bromomethyl-2-cyanobiphenyl, Valeryl chloride | Dichloromethane | ~80% (combined) | - | [2] |
| 3 | This compound | Sodium azide, Triethylamine hydrochloride | Toluene | - | >99% | [1] |
| Overall | Valsartan | - | - | 39% | >99.9% | [3][4] |
Experimental Workflow Visualization
Caption: Synthetic pathway for this compound.
References
Application Note: Quantitative Analysis of Valsartan Methyl Ester using a Validated LC-MS/MS Method
AN-001 | For Research Use Only
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of valsartan methyl ester in human plasma. This compound is a key intermediate in the synthesis of the antihypertensive drug valsartan and may be present as a process-related impurity. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The assay was validated according to FDA guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity over the concentration range of 1.0 to 1000 ng/mL.[1] This method is suitable for pharmacokinetic studies, impurity profiling, and quality control in drug development.
Introduction
Valsartan is a widely prescribed angiotensin II receptor blocker used to treat hypertension and heart failure.[2] During its synthesis, this compound is a crucial intermediate. Consequently, residual amounts of this ester may persist in the final active pharmaceutical ingredient (API) as an impurity. Monitoring and quantifying such impurities is critical for ensuring the safety and efficacy of the drug product. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal technique for accurately measuring trace levels of this compound in complex biological matrices.[3] This note provides a comprehensive protocol for this application.
Principle
The method involves the extraction of this compound and a stable isotope-labeled internal standard (IS), Valsartan-d9, from human plasma using solid-phase extraction (SPE). The extracted samples are then injected into an HPLC system where the analyte and IS are chromatographically separated from endogenous plasma components. The column eluent is directed to a triple quadrupole mass spectrometer. Quantification is performed using electrospray ionization in the positive ion mode (ESI+) and Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the IS.[4]
Experimental Protocol
Reagents and Materials
-
Analytes: this compound (Reference Standard), Valsartan-d9 (Internal Standard).
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (analytical grade), ammonium formate.
-
Plasma: K3EDTA human plasma.
-
SPE Cartridges: Oasis HLB 30 mg/1 cc.[5]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Valsartan-d9 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create calibration curve (CC) and quality control (QC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Valsartan-d9 stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation (Solid-Phase Extraction)
-
Allow plasma samples to thaw to room temperature.
-
To 300 µL of plasma, add 50 µL of the IS working solution (100 ng/mL Valsartan-d9) and vortex briefly.[4]
-
Pre-treat the samples by adding 300 µL of 1% formic acid in water and vortex.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.[5]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The analysis is performed using a standard HPLC system coupled to a triple quadrupole mass spectrometer. The parameters are summarized in the tables below.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| HPLC Column | Luna C18 (150 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | A: 5 mM Ammonium Formate in WaterB: Acetonitrile |
| Gradient | Isocratic: 80% B[4] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 4.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Analyte (this compound) | Internal Standard (Valsartan-d9) |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | 450.5 | 445.3[4] |
| Product Ion (Q3) m/z | 365.4 | 300.4[4] |
| Dwell Time | 200 ms | 200 ms |
| Declustering Potential (DP) | 45 V | 40 V[4] |
| Collision Energy (CE) | 20 V | 16 V[4] |
| Ion Source Gas 1 | 40 psi | 40 psi |
| Ion Source Gas 2 | 60 psi | 60 psi |
| Curtain Gas | 25 psi | 25 psi |
| Temperature | 550°C | 550°C |
Method Validation Summary
The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[6] The validation assessed linearity, sensitivity, precision, accuracy, recovery, and stability.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity Range | r² ≥ 0.99 | 1.0 - 1000 ng/mL (r² > 0.998) |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10; Accuracy ±20%; Precision ≤20% CV | 1.0 ng/mL |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 2.5% - 7.8% |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 3.1% - 8.5% |
| Intra-day Accuracy (% Nominal) | 85-115% (80-120% at LLOQ) | 94.5% - 106.2% |
| Inter-day Accuracy (% Nominal) | 85-115% (80-120% at LLOQ) | 96.1% - 104.7% |
| Recovery | Consistent and reproducible | >85% |
| Matrix Effect | IS-normalized factor within 0.85-1.15 | No significant matrix effect observed |
| Stability (Freeze-thaw, Short-term) | % Change within ±15% | Stable |
Visualizations
The following diagrams illustrate the key workflows and systems described in this application note.
Caption: Experimental workflow from plasma sample preparation to final quantification.
Caption: Logical relationship of components in the LC-MS/MS system.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantitative determination of this compound in human plasma. The simple solid-phase extraction procedure ensures high recovery and minimal matrix effects.[7] The short chromatographic run time allows for high-throughput analysis, making this method highly suitable for regulated bioanalysis in support of pharmaceutical development and clinical studies.
References
- 1. nalam.ca [nalam.ca]
- 2. shimadzu.com [shimadzu.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fda.gov [fda.gov]
- 7. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Valsartan Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation and purification of Valsartan methyl ester, a key intermediate in the synthesis of the angiotensin II receptor antagonist, Valsartan. The protocol outlines a common purification strategy involving extraction and crystallization, followed by a final purification using column chromatography. Additionally, a standardized High-Performance Liquid Chromatography (HPLC) method for assessing the purity of the final product is described. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for obtaining high-purity this compound for research and development purposes.
Introduction
Valsartan is a widely used antihypertensive drug that selectively blocks the angiotensin II AT1 receptor. The synthesis of Valsartan involves several key intermediates, with this compound, N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester, being a crucial precursor. The purity of this intermediate directly impacts the quality and yield of the final active pharmaceutical ingredient (API). Therefore, robust and efficient methods for its isolation and purification are paramount. This application note details a comprehensive protocol for achieving high-purity this compound.
Experimental Protocols
General Workflow for Isolation and Purification
The overall process for isolating and purifying this compound from a crude reaction mixture typically involves an initial extraction to remove inorganic impurities, followed by crystallization to significantly enhance purity. For applications requiring very high purity, an optional column chromatography step can be employed.
Caption: General workflow for the isolation and purification of this compound.
Protocol for Extraction and Crystallization
This protocol describes a common method for the initial purification of this compound from a crude reaction mixture.
Materials:
-
Crude this compound reaction mixture
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Hexane (or other anti-solvent like isopropyl ether)
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Extraction:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Concentration:
-
Concentrate the dried organic layer under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
-
-
Crystallization:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as ethyl acetate or methyl acetate, with gentle heating if necessary.[1]
-
Slowly add an anti-solvent, such as hexane or isopropyl ether, until the solution becomes slightly turbid.[1]
-
Cool the mixture to 0-5 °C and allow it to stand for several hours to facilitate complete crystallization.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold anti-solvent.
-
Dry the purified this compound under vacuum.
-
Protocol for Column Chromatography (Optional)
For obtaining high-purity this compound, particularly for use as an analytical standard, column chromatography can be employed.
Materials:
-
Purified this compound from crystallization
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Ethyl acetate/Hexane mixture)
-
Chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent system.
-
Pack the chromatography column with the silica gel slurry.
-
-
Sample Loading:
-
Dissolve the this compound in a minimal amount of the eluent.
-
Adsorb the sample onto a small amount of silica gel and evaporate the solvent.
-
Carefully load the dried sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) may be necessary for optimal separation.
-
Collect fractions of the eluate using a fraction collector.
-
-
Analysis of Fractions:
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the high-purity this compound.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the purification and analysis of this compound.
Table 1: Purification Summary
| Purification Step | Starting Material | Solvents | Typical Yield (%) | Typical Purity (by HPLC) | Reference |
| Crystallization | Crude Product | Ethyl Acetate / Hexane | 70-85% | >98% | [2] |
| Crystallization | Crude Product | Methyl Acetate / Isopropyl Ether | Not specified | >99% | [1] |
| Column Chromatography | Crystallized Product | Ethyl Acetate / Hexane | >90% | >99.5% | [2] |
Table 2: HPLC Purity Analysis Parameters
| Parameter | Condition | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [3][4][5] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) | [3][4] |
| Flow Rate | 1.0 - 1.2 mL/min | [3][4] |
| Detection Wavelength | 230 - 265 nm | [5][6] |
| Injection Volume | 20 µL | [4] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Visualization of the Purification Logic
The decision-making process for the purification strategy can be visualized as follows:
Caption: Decision tree for the purification strategy of this compound.
Conclusion
The protocols outlined in this application note provide a robust framework for the successful isolation and purification of this compound. The combination of extraction and crystallization is generally sufficient for achieving a purity level suitable for subsequent synthetic steps. For applications demanding higher purity, column chromatography serves as an effective final polishing step. The provided HPLC parameters offer a reliable method for quality control and purity assessment of the final product. Adherence to these protocols will enable researchers and developers to consistently obtain high-quality this compound for their scientific endeavors.
References
- 1. Method for recovering L-valsartan from valsartan mother liquor containing D-valsartan - Eureka | Patsnap [eureka.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HPLC Analysis of Valsartan | SIELC Technologies [sielc.com]
- 4. acgpubs.org [acgpubs.org]
- 5. japsonline.com [japsonline.com]
- 6. ajpaonline.com [ajpaonline.com]
Application Notes and Protocols: Valsartan Methyl Ester as a Reference Standard
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of Valsartan methyl ester as a reference standard in the analysis of Valsartan, a widely used angiotensin II receptor antagonist. These guidelines are intended for quality control, stability studies, and formulation development. The protocols herein describe the use of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the identification, purity assessment, and quantification of Valsartan, utilizing this compound as a key reference material.
Introduction
Valsartan is an oral medication used to treat high blood pressure and heart failure. The quality and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. This compound, also known as Valsartan Related Compound E, is a key intermediate in the synthesis of Valsartan and a potential impurity.[1][2] As a certified reference standard, it plays a crucial role in the analytical methods developed for Valsartan. It is used for the identification of impurities, validation of analytical methods, and as an internal standard in quantitative analyses.[2]
Applications of this compound Reference Standard
This compound is a critical tool for several analytical applications in the pharmaceutical industry:
-
Impurity Profiling: As a potential process-related impurity, the reference standard of this compound is essential for the identification and quantification of this specific impurity in batches of Valsartan API and finished dosage forms.
-
Method Validation: It is used during the validation of analytical methods, such as HPLC and LC-MS, to demonstrate specificity, linearity, accuracy, and precision for the quantification of this impurity.[3][4]
-
System Suitability Testing: In routine analysis, a solution containing Valsartan and this compound can be used to check the resolution and suitability of the chromatographic system.[5]
-
Forced Degradation Studies: While not a degradation product itself, understanding its chromatographic behavior relative to Valsartan and its actual degradation products is important in developing stability-indicating methods.[3][6]
-
Quantitative Analysis: In specific analytical scenarios, a well-characterized standard of this compound can be used as an internal standard for the accurate quantification of Valsartan.
Physicochemical Properties
| Property | Value |
| Chemical Name | (S)-N-Valeryl-N-([2′-(1H-tetrazole-5-yl)biphen-5-yl]methyl)-valine methyl ester[1][2] |
| Synonyms | Valsartan Related Compound E, this compound[1][2] |
| CAS Number | 137863-17-3[1] |
| Molecular Formula | C25H31N5O3[1] |
| Molecular Weight | 449.55 g/mol |
| Appearance | White to off-white solid |
| Storage | 2-8°C |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol describes a stability-indicating RP-HPLC method for the determination of Valsartan and the separation of its related substances, including this compound.
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3][7] |
| Mobile Phase | A mixture of a phosphate buffer and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase is a mixture of 0.02 mM sodium dihydrogen orthophosphate (pH adjusted to 2.5 with orthophosphoric acid) and acetonitrile in a ratio of 58:42 (v/v).[3] |
| Flow Rate | 1.0 mL/min[4][7] |
| Detection Wavelength | 250 nm or 273 nm[8][9] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C[4] |
4.1.2. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase or acetonitrile) to obtain a known concentration.
-
Sample Solution: Prepare the test sample of Valsartan API or formulation by dissolving it in the diluent to a specified concentration.
-
System Suitability Solution: A solution containing both Valsartan and this compound at appropriate concentrations to demonstrate adequate resolution between the two peaks.
4.1.3. Workflow Diagram
Caption: HPLC workflow for impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
This protocol is suitable for the sensitive detection and confirmation of this compound.
4.2.1. LC-MS Conditions
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 (e.g., 100 mm x 3.0 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) |
| Flow Rate | 0.5 mL/min |
| MS System | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode[10] |
| MRM Transitions | For quantification, specific parent-to-daughter ion transitions for this compound would be monitored. |
4.2.2. Sample Preparation
Sample preparation for LC-MS analysis, especially from biological matrices, may involve protein precipitation or solid-phase extraction to remove interferences.[11]
4.2.3. Logical Relationship Diagram
Caption: LC-MS analysis logical flow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Quantitative NMR (qNMR) can be used for the precise assay of this compound as a reference standard.
4.3.1. NMR Parameters
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl3) or Deuterated methanol (CD3OD) |
| Internal Standard | A certified internal standard with non-overlapping signals (e.g., maleic acid, dimethyl sulfone) |
| Relaxation Delay (d1) | At least 5 times the longest T1 of the signals of interest |
| Number of Scans | Sufficient for adequate signal-to-noise ratio |
4.3.2. qNMR Protocol
-
Accurately weigh a specific amount of the this compound reference standard and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Acquire the 1H NMR spectrum under quantitative conditions.
-
Integrate the signals corresponding to specific protons of this compound and the internal standard.
-
Calculate the purity or concentration of this compound based on the integral ratios, molecular weights, and masses of the analyte and the internal standard.
4.3.3. Signaling Pathway Analogy for qNMR
While not a biological signaling pathway, the logical flow of a qNMR experiment can be represented similarly.
Caption: qNMR experimental pathway.
Data Presentation
The following tables summarize typical data obtained from the validation of an analytical method using this compound as a reference standard for an impurity test.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Resolution (Valsartan and this compound) | > 2.0 | 3.5 |
| Tailing Factor (Valsartan) | < 2.0 | 1.2 |
| Theoretical Plates (Valsartan) | > 2000 | 5500 |
| %RSD of Peak Area (n=6) | < 2.0% | 0.8% |
Table 2: Linearity of this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | 5,230 |
| 0.5 | 25,890 |
| 1.0 | 51,500 |
| 2.0 | 102,800 |
| 5.0 | 255,100 |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Accuracy (Recovery) of this compound
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 0.5 | 0.49 | 98.0% |
| 100% | 1.0 | 1.01 | 101.0% |
| 150% | 1.5 | 1.48 | 98.7% |
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable analysis of Valsartan in pharmaceutical development and quality control. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to effectively utilize this reference material in HPLC, LC-MS, and NMR methodologies. Adherence to these protocols will ensure the generation of high-quality, reproducible data that meets regulatory expectations.
References
- 1. veeprho.com [veeprho.com]
- 2. Valsartan USP Related Compound E | 137863-17-3 | SynZeal [synzeal.com]
- 3. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. japsonline.com [japsonline.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. acgpubs.org [acgpubs.org]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
Application Note: Chiral Separation of Valsartan Methyl Ester Enantiomers by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the chiral separation of valsartan enantiomers using High-Performance Liquid Chromatography (HPLC). While this method has been validated for valsartan, it serves as an excellent starting point for the separation of valsartan methyl ester enantiomers due to their structural similarity. Researchers may need to optimize the mobile phase composition and other chromatographic parameters to achieve baseline separation for the methyl ester derivative. The presented method utilizes a polysaccharide-based chiral stationary phase, which is known for its broad applicability in separating chiral compounds.
Introduction
Valsartan is an angiotensin II receptor blocker used to treat high blood pressure and heart failure. It contains a single chiral center, resulting in two enantiomers: the therapeutically active (S)-valsartan and the less active (R)-valsartan. The stereospecificity of drug action necessitates the development of reliable analytical methods to separate and quantify these enantiomers, ensuring the quality and efficacy of the final drug product. This compound is a key intermediate in the synthesis of valsartan, and monitoring its enantiomeric purity is crucial for controlling the stereochemistry of the final active pharmaceutical ingredient. This document outlines a robust HPLC method for the chiral resolution of valsartan, which can be adapted for its methyl ester analogue.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based stationary phase).
-
Chemicals:
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (HPLC grade) for sample preparation
-
Racemic valsartan or this compound standard
-
Individual enantiomer standards (if available)
-
Chromatographic Conditions for Valsartan
The following table summarizes the chromatographic conditions for the chiral separation of valsartan enantiomers. These conditions are a starting point for the separation of this compound enantiomers.
| Parameter | Condition |
| Stationary Phase | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane: 2-Propanol: Trifluoroacetic Acid (85:15:0.2, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of racemic valsartan (or this compound) at a concentration of 1.0 mg/mL in methanol.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample containing this compound at a similar concentration in the mobile phase.
Protocol
-
Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30°C and the UV detector to 254 nm.
-
Inject 10 µL of the working standard solution to verify system suitability.
-
Once system suitability is established, inject the sample solutions.
-
Record the chromatograms and determine the retention times for each enantiomer.
Data Presentation
The following table presents typical results for the chiral separation of valsartan enantiomers using the described method. Similar performance is expected for this compound, although retention times and resolution may vary.
| Compound | Enantiomer | Retention Time (min) | Resolution (Rs) |
| Valsartan | (R)-enantiomer | ~8.0 | > 3.0 |
| Valsartan | (S)-enantiomer | ~9.2 |
Method Optimization for this compound
When adapting this method for this compound, consider the following adjustments:
-
Mobile Phase Composition: The polarity of the mobile phase can be adjusted by varying the ratio of n-hexane and 2-propanol. Increasing the percentage of 2-propanol will decrease retention times, while decreasing it will increase retention times and may improve resolution.
-
Acidic Modifier: The concentration of trifluoroacetic acid can be optimized to improve peak shape and resolution.
-
Flow Rate: Adjusting the flow rate can influence the efficiency of the separation.
-
Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition and, consequently, the separation.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC separation of this compound enantiomers.
Caption: Workflow for Chiral HPLC Separation.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable means for the chiral separation of valsartan enantiomers. This method serves as an excellent starting point for developing a validated analytical procedure for the enantioselective separation of this compound. Researchers are encouraged to optimize the chromatographic conditions to achieve the desired resolution and peak shape for their specific application.
Troubleshooting & Optimization
Technical Support Center: Optimizing Valsartan Methyl Ester Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of Valsartan methyl ester. Our goal is to help you optimize your experimental outcomes and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound is a critical step in the production of Valsartan, an angiotensin II receptor blocker. The primary synthetic strategies typically involve a multi-step process. A prevalent route starts with L-valine methyl ester hydrochloride and proceeds through N-acylation and a Suzuki-Miyaura cross-coupling reaction. Another key step that is often discussed is the tetrazolium cyclization reaction of a valsartan cyanide intermediate in a solvent like N,N-dimethylformamide (DMF) to form the this compound intermediate.[1][2]
Q2: What are the primary factors that influence the yield of this compound?
A2: Several factors can significantly impact the final yield of this compound. These include the purity of starting materials, the choice of solvent, reaction temperature, reaction time, and the type of catalyst used. For esterification reactions, the presence of water is a critical factor that can negatively affect the yield by shifting the reaction equilibrium.[3] In the context of the tetrazole formation step, controlling the reaction process is crucial to avoid the generation of impurities and improve both product quality and yield.
Q3: What are some of the common impurities encountered during this compound synthesis, and how can they be minimized?
A3: A significant concern in Valsartan synthesis is the formation of N-nitrosodimethylamine (NDMA), a highly toxic impurity.[2][4][5] This can occur when using DMF as a solvent at elevated temperatures, as it can decompose to dimethylamine, which then reacts to form NDMA.[2] To mitigate this, it is recommended to separate the this compound intermediate before quenching the azide.[2][6] Another potential impurity is the R-isomer of Valsartan, which can form due to partial racemization of the L-valine moiety during tetrazole ring synthesis or hydrolysis of the L-valine ester.[1][4]
Troubleshooting Guides
Issue 1: Low Yield in the Esterification Step
This is a common challenge, often related to the reversible nature of the esterification reaction.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Presence of Water | Water is a byproduct of the esterification reaction. Its accumulation can shift the equilibrium back towards the reactants (hydrolysis), thereby reducing the ester yield.[3][7] | 1. Use a Dean-Stark Trap: This apparatus is used for azeotropic distillation to continuously remove water as it is formed. Toluene is a common solvent for this purpose.[3][8] 2. Use a Drying Agent: Add a desiccant such as molecular sieves or anhydrous magnesium sulfate (MgSO₄) to the reaction mixture.[3] 3. Ensure Dry Reagents and Glassware: Use anhydrous solvents and thoroughly dry all glassware before starting the reaction. |
| Equilibrium Limitation | The forward and reverse reactions of esterification can reach a state of equilibrium, limiting the product yield. | 1. Use an Excess of One Reactant: Employing a large excess of the alcohol (e.g., methanol) can drive the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.[3][8][9] The alcohol can often be used as the solvent.[3][9] |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to side reactions and degradation of either the reactants or the product.[3][7] | Monitor the reaction temperature closely and maintain it within the optimal range for the specific protocol being used. Typical temperatures for Fischer esterification range from 60–110 °C.[3] |
| Inefficient Catalyst | The choice and concentration of the acid catalyst are crucial for the reaction rate. | Ensure the use of an appropriate and effective acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. |
Quantitative Data on the Effect of Excess Reagent:
The following table illustrates the impact of using excess ethanol on the esterification of acetic acid, demonstrating a principle applicable to Valsartan esterification.
| Molar Ratio (Alcohol:Acid) | Ester Yield at Equilibrium |
| 1:1 | 65% |
| 10:1 | 97% |
| 100:1 | 99% |
| Data sourced from a study mentioned in Master Organic Chemistry.[3] |
Issue 2: Formation of Byproducts during Tetrazole Ring Formation
The formation of the tetrazole ring is a critical step that can be prone to side reactions, impacting both yield and purity.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Use of High-Toxicity Reagents | Traditional methods often employ highly toxic reagents like trialkyltin azide, which can lead to tin contamination in the final product.[10] | Consider using less toxic and more environmentally friendly catalysts, such as triethylamine hydrochloride, to facilitate the tetrazole formation. |
| Side Reactions | Unwanted side reactions can consume starting materials and generate impurities. | 1. Effective Reaction Control: Precisely control the reaction temperature and time to minimize the formation of byproducts.[11] 2. Reagent Purity: Use high-purity starting materials to avoid introducing contaminants that could lead to side reactions. |
| Racemization | The chiral center of the L-valine moiety can undergo racemization under certain reaction conditions, leading to the formation of the undesired D-isomer.[1][4] | Carefully control the temperature and pH during the reaction and subsequent work-up steps. Chiral purification methods, such as diastereomeric crystallization, may be necessary to separate the enantiomers.[1] |
Experimental Protocols
Protocol 1: General Fischer Esterification with Dean-Stark Trap
This protocol is a general method for esterification that can be adapted for the synthesis of this compound from Valsartan.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reactant Charging: In the round-bottom flask, combine Valsartan, a significant excess of methanol (e.g., 10-fold molar excess), and a suitable solvent that forms an azeotrope with water, such as toluene.
-
Catalyst Addition: Carefully add a catalytic amount of an acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[3][9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by washing with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the ester into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude ester can be further purified by crystallization or chromatography if necessary.[9]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. METHOD FOR SYNTHESIZING VALSARTAN - Patent 3822259 [data.epo.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2020010643A1 - Method for synthesizing valsartan - Google Patents [patents.google.com]
- 7. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN103923028B - Preparation method of this compound - Google Patents [patents.google.com]
Valsartan Methyl Ester Synthesis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Valsartan methyl ester. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction between L-valine methyl ester hydrochloride and the brominated biphenyl derivative may not be going to completion.
-
Troubleshooting:
-
Base Selection and Stoichiometry: Ensure an appropriate base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is used in sufficient molar excess (typically 2-2.5 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction Time and Temperature: The reaction may require heating. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion before workup. A typical condition is heating to 45-50 °C.[1]
-
-
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
N-acylation at Tetrazole Ring: During the subsequent acylation step with valeryl chloride, undesired acylation can occur at both the valine nitrogen and the tetrazole ring, leading to impurity formation and reduced yield of the target molecule.[1] Using a protected tetrazole intermediate can prevent this.
-
-
-
Suboptimal Catalyst: In routes involving a Suzuki-Miyaura coupling, the choice and activity of the palladium catalyst are critical.
-
Troubleshooting:
-
Catalyst Selection: A heterogeneous palladium catalyst, such as one based on a cerium-tin-oxide support, has been shown to be effective.[2]
-
Solvent System: The catalyst may require an aqueous environment to be active. Ensure your solvent system (e.g., a mixture of an aprotic organic solvent and water) is compatible with both the reaction and the catalyst.[3]
-
-
-
Purification Losses: Significant product loss can occur during the purification steps.
-
Troubleshooting:
-
Crystallization Solvent: Optimize the solvent system for crystallization to maximize the recovery of pure product. For instance, after hydrolysis of the methyl ester, ethyl acetate is commonly used for crystallization of Valsartan.[4]
-
Intermediate Isolation: Isolating the N-[[2′-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-l-valine methyl ester as an oxalate salt can improve purity to over 98% before the acylation step, which can improve the overall yield of the final product.[1]
-
-
Q2: I am observing significant impurity formation in my final product. How can I identify and minimize these impurities?
A2: Impurity generation is a critical challenge. The formation of N-nitrosodimethylamine (NDMA) and other process-related impurities is a major concern.
-
Formation of N-nitrosodimethylamine (NDMA):
-
Cause: When N,N-dimethylformamide (DMF) is used as a solvent at high temperatures, it can decompose to dimethylamine, which can react with nitrites (often used to quench residual azides) to form NDMA.[5][6]
-
Mitigation:
-
Separate the Intermediate: A key strategy is to separate the this compound intermediate before quenching the azide.[4][5][7] This prevents the impurities formed during quenching from being carried over into the final product.
-
Alternative Quenching Agents: Consider using sodium hypochlorite instead of sodium nitrite to quench residual azide, as this can prevent the formation of certain N-nitroso impurities.[5]
-
-
-
Racemization:
-
Cause: The chiral center of the L-valine moiety can undergo racemization, particularly during hydrolysis of the ester under basic conditions, leading to the formation of the R-isomer of Valsartan. Racemization of up to 15% has been reported.[1]
-
Mitigation:
-
Controlled Hydrolysis: Carefully control the conditions of the ester hydrolysis (e.g., temperature, concentration of base).
-
Chiral Purification: If racemization occurs, chiral separation techniques like diastereomeric crystallization may be necessary.[2]
-
-
-
Other Process-Related Impurities:
-
Desvaleryl Impurity: This impurity can react with nitrous acid to form an N-nitroso compound, which then converts to "valsartan impurity K".[5] Separating the methyl ester intermediate before quenching helps to avoid this.
-
| Impurity | Potential Source | Mitigation Strategy |
| N-nitrosodimethylamine (NDMA) | Reaction of dimethylamine (from DMF decomposition) with nitrite quenching agents.[5][6] | Separate the this compound intermediate before quenching the azide.[4][5][7] |
| Valsartan R-isomer | Racemization during basic hydrolysis of the methyl ester. | Careful control of hydrolysis conditions; chiral purification if necessary.[2] |
| Valsartan Impurity K | Reaction of a desvaleryl impurity with nitrous acid during azide quenching.[5] | Separate the methyl ester intermediate before quenching.[5] |
| Tin Residues | Use of organotin reagents like tri-n-butyltin azide for tetrazole formation.[1] | Employ tin-free synthetic routes, such as those using sodium azide with a catalyst like triethylamine hydrochloride.[8] |
Q3: The tetrazole ring formation step is problematic. What are the common issues and solutions?
A3: The formation of the tetrazole ring from a nitrile precursor is a critical step that can present several challenges.
-
Use of Toxic Reagents:
-
Issue: Traditionally, organotin compounds like tri-n-butyltin azide have been used, which are highly toxic and can lead to tin contamination in the final product.[1]
-
Solution: Utilize alternative, less toxic azide sources. Sodium azide in the presence of a catalyst like triethylamine hydrochloride is a common and more environmentally friendly option.[8]
-
-
Reaction Conditions:
-
Issue: The reaction may require high temperatures, which can lead to the decomposition of solvents like DMF and the formation of impurities.[5]
-
Solution: Optimize the reaction temperature and time. The use of a catalyst can often allow for milder reaction conditions.
-
Experimental Protocols
Synthesis of N-[[2′-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-l-valine Methyl Ester Oxalate
This protocol describes the formation of a key intermediate with improved purity.[1]
-
Reaction Setup: To a mixture of 1-triphenylmethyl-5-[4′-(bromomethyl)biphenyl-2-yl]tetrazole (400 g, 0.717 mol) and N,N-dimethylformamide (400 mL), add L-valine methyl ester hydrochloride (132.2 g, 0.789 mol) at 25−30 °C and stir for 10 minutes.
-
Addition of Base: Add N,N-diisopropylethylamine (231.7 g, 1.79 mol) to the reaction mixture.
-
Reaction: Heat the mixture to 45−50 °C and maintain until the reaction is complete (monitor by HPLC).
-
Workup: After completion, cool the reaction mass and extract the product with ethyl acetate.
-
Salt Formation: Treat the ethyl acetate extract with oxalic acid to form the oxalate salt.
-
Isolation: Isolate the resulting solid, compound 18a, which should have a purity greater than 98% by HPLC.
Hydrolysis of this compound
This protocol outlines the final hydrolysis step to yield Valsartan.
-
Reaction Setup: Dissolve this compound (45 g, 0.1 mol) in a suitable solvent.
-
Hydrolysis: Add a 15% w/v aqueous solution of barium hydroxide (528 mL) and stir at 20−30 °C for 10 hours.[1] Alternatively, a 10% potassium hydroxide solution can be used at 30 °C for 8 hours.[9]
-
Workup:
-
Filter the precipitated solid.
-
Treat the solid with a 10% w/v dilute hydrochloric acid solution to adjust the pH to 0.5−1.5 in water to isolate the crude Valsartan.[1]
-
-
Purification:
-
Dissolve the crude Valsartan in a 2.5% w/v aqueous sodium carbonate solution.
-
Acidify to pH 5.0 with 10% w/v hydrochloric acid.
-
Wash with methylene chloride.
-
Further acidification and crystallization from a suitable solvent like ethyl acetate will yield the final product.
-
Visualizations
Caption: A simplified workflow of a common synthetic route to Valsartan, starting from L-valine methyl ester.
Caption: A logical troubleshooting guide for addressing low yields in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Documents download module [ec.europa.eu]
- 4. WO2020010643A1 - Method for synthesizing valsartan - Google Patents [patents.google.com]
- 5. METHOD FOR SYNTHESIZING VALSARTAN - Patent 3822259 [data.epo.org]
- 6. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112638885A - Synthesis method of valsartan - Google Patents [patents.google.com]
- 8. CN103923028B - Preparation method of this compound - Google Patents [patents.google.com]
- 9. CN102391200A - Preparation method of high purity valsartan - Google Patents [patents.google.com]
Technical Support Center: Formation of N-nitrosodimethylamine (NDMA) in Valsartan Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the formation of N-nitrosodimethylamine (NDMA) during the synthesis of Valsartan. The information is presented in a practical, question-and-answer format to directly address challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reaction leading to NDMA formation in Valsartan synthesis?
A1: The primary route of NDMA formation is the reaction between dimethylamine (DMA) and a nitrosating agent, typically nitrous acid (HNO₂). This reaction is particularly relevant during the tetrazole ring formation step of Valsartan synthesis.[1][2]
Q2: What are the sources of dimethylamine (DMA) and the nitrosating agent in the synthesis process?
A2:
-
Dimethylamine (DMA): DMA is primarily a degradation product of the solvent N,N-dimethylformamide (DMF), which is commonly used in the tetrazole-forming step.[1][3][4] High temperatures can accelerate the decomposition of DMF into DMA.
-
Nitrosating Agent: The most common source of the nitrosating agent is sodium nitrite (NaNO₂).[1][5] Sodium nitrite is often used to quench excess sodium azide after the formation of the tetrazole ring. Under acidic conditions, sodium nitrite forms nitrous acid (HNO₂), the active nitrosating species.[2][3]
Q3: At which stage of Valsartan synthesis is the risk of NDMA formation highest?
A3: The risk is highest during the work-up of the tetrazole ring formation step.[1][2] This is when all three necessary components are often present simultaneously: dimethylamine (from DMF degradation), a nitrosating agent (from the quenching of sodium azide with sodium nitrite), and acidic conditions.[2][3]
Q4: Are there alternative reagents or process modifications that can mitigate NDMA formation?
A4: Yes, several strategies can be employed:
-
Alternative Solvents: Replacing DMF with a solvent that does not generate a secondary amine upon degradation.
-
Alternative Quenching Agents: Using a non-nitrite-based quenching agent for excess azide, such as sodium hypochlorite.[2]
-
Process Control: Carefully controlling reaction parameters like temperature and pH to minimize DMF degradation and the rate of nitrosation.
-
Purification: Implementing purification steps designed to remove DMA or NDMA from the final product.
Troubleshooting Guide
Problem: My final Valsartan active pharmaceutical ingredient (API) shows NDMA levels above the acceptable limit.
Below is a step-by-step guide to help you troubleshoot and mitigate NDMA contamination.
Step 1: Verify Analytical Method
-
Question: Is your analytical method for NDMA detection validated and sufficiently sensitive?
-
Action: Ensure you are using a validated GC-MS or LC-MS/MS method with a limit of quantification (LOQ) below the regulatory acceptable intake limit (e.g., <0.3 ppm for Valsartan).[6][7] Refer to the detailed experimental protocols in this guide.
Step 2: Investigate Raw Materials
-
Question: Are your starting materials, particularly the DMF solvent, contaminated with DMA?
-
Action: Test your incoming batch of DMF for the presence of DMA. Consider sourcing high-purity DMF with specified low levels of DMA.
Step 3: Evaluate the Tetrazole Formation and Quenching Step
-
Question: Are the reaction conditions during tetrazole formation and azide quenching promoting NDMA formation?
-
Action:
-
Temperature Control: Lowering the reaction temperature can reduce the rate of DMF degradation into DMA.
-
pH Control: The rate of nitrosation is highly pH-dependent. While acidic conditions are required to form nitrous acid from nitrite, extremely low pH can protonate the amine, making it less reactive. The optimal pH for NDMA formation is often in the weakly acidic range. Monitor and control the pH during the quenching step.
-
Reagent Addition: Consider the order and rate of reagent addition. Adding the nitrite quencher slowly and at a controlled temperature may help to minimize side reactions.
-
Step 4: Consider Alternative Synthesis Strategies
-
Question: Can the synthesis process be modified to eliminate the precursors of NDMA?
-
Action:
-
Alternative Quencher: Evaluate the use of non-nitrite quenching agents.
-
Process Redesign: Explore synthetic routes that do not use DMF as a solvent in the tetrazole formation step.
-
Quantitative Data on NDMA Formation
The formation of NDMA is influenced by several factors. The following table summarizes the acceptable limits and the qualitative impact of key experimental parameters.
| Parameter | Condition | Impact on NDMA Formation | Reference |
| Regulatory Limit | Valsartan API | < 0.300 ppm | [8] |
| Temperature | Increased Temperature | Increases rate of DMF degradation to DMA and accelerates the nitrosation reaction. | [9][10] |
| pH | Weakly Acidic (around pH 7) | Optimal for NDMA formation from DMA and nitrite. | [10] |
| pH | Strongly Acidic (pH < 5) | Can decrease NDMA formation by protonating the amine. | [11] |
| Precursor Concentration | Higher DMA and Nitrite | Increases the potential for NDMA formation. | [9] |
Experimental Protocols
GC-MS Headspace Method for NDMA Detection in Valsartan
This protocol is based on the FDA-published method for the detection of NDMA in Valsartan drug substance and products.[6]
a. Sample Preparation:
-
Accurately weigh 500 mg of the Valsartan drug substance into a 20 mL headspace vial.
-
Add 5.0 mL of dimethyl sulfoxide (DMSO) to the vial.
-
Immediately cap and crimp the vial.
-
Mix the sample using a vortex mixer until the substance is fully dissolved.
b. Standard Preparation:
-
Prepare a stock solution of NDMA in methanol.
-
Create a series of working standards by diluting the stock solution with DMSO to achieve concentrations ranging from 0.15 to 100 µg/mL.
-
Transfer 1.0 mL of each working standard into separate 20 mL headspace vials containing 4.0 mL of DMSO and immediately cap and crimp.
c. GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A MSD or equivalent
-
Column: DB-WAX, 30 m x 0.25 mm, 0.5 µm film thickness
-
Inlet Temperature: 220 °C
-
Oven Program: 70 °C for 4 min, then ramp at 20 °C/min to 240 °C and hold for 3.5 min.
-
MSD Transfer Line: 250 °C
-
Ionization Mode: Electron Ionization (EI)
-
Monitored Ions (m/z): 74 (quantification), 42 (confirmation)
d. Data Analysis:
-
Generate a calibration curve by plotting the peak area of NDMA against the concentration of the prepared standards.
-
Quantify the amount of NDMA in the sample using the linear regression of the calibration curve.
LC-MS/MS Method for NDMA Quantification
This protocol provides a general framework for the analysis of NDMA using LC-MS/MS, a technique known for its high sensitivity and specificity.[12][13]
a. Sample Preparation:
-
Accurately weigh a suitable amount of the Valsartan sample (e.g., 100 mg).
-
Dissolve the sample in an appropriate solvent mixture (e.g., methanol/water).
-
Use an internal standard, such as NDMA-d6, for accurate quantification.
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Centrifuge the sample and filter the supernatant through a 0.22 µm filter into an LC vial.
b. LC-MS/MS Parameters:
-
LC System: UHPLC system such as Agilent Infinity 1290 or equivalent.
-
MS System: Triple quadrupole mass spectrometer such as Agilent 6460 or equivalent.
-
Column: Reversed-phase C18 column (e.g., Waters HSS-T3, 100 x 3.0 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
MS Mode: Multiple Reaction Monitoring (MRM).
-
NDMA Transition: Monitor the transition from the parent ion to a specific daughter ion (e.g., m/z 75 -> 43).
-
NDMA-d6 Transition: Monitor the corresponding transition for the internal standard.
-
c. Data Analysis:
-
Create a calibration curve using the peak area ratio of NDMA to the internal standard (NDMA-d6) versus the concentration of the standards.
-
Determine the concentration of NDMA in the sample from the calibration curve.
Visualizations
Logical Relationship: NDMA Formation Pathway
Caption: Chemical pathway for the formation of NDMA in Valsartan synthesis.
Experimental Workflow: NDMA Analysis
Caption: General experimental workflow for the analysis of NDMA in Valsartan.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting NDMA contamination in Valsartan synthesis.
References
- 1. catsci.com [catsci.com]
- 2. Valsartan ndma impurity | PPTX [slideshare.net]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. gcms.cz [gcms.cz]
- 8. Control of nitrosamine impurities in sartans: revision of five Ph. Eur. monographs - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 9. Formation Characteristics of N-Nitrosodimethylamine during Chloramines of PolyDADMAC [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Formation of N-nitrosodimethylamine (NDMA) from dimethylamine during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Identification of Impurities in Valsartan Methyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in Valsartan methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized into three types:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, by-products, and reagents.[1]
-
Degradation Impurities: These impurities form due to the degradation of this compound under various conditions such as exposure to light, heat, or acidic/basic environments.
-
Genotoxic Impurities: A critical class of impurities that can damage DNA and are potentially carcinogenic. A significant concern in the synthesis of sartans, including Valsartan, is the formation of nitrosamine impurities like N-nitrosodimethylamine (NDMA).[2][3]
Q2: What are the specific process-related impurities I should be aware of during the synthesis of this compound?
A2: Key process-related impurities can include:
-
Unreacted Starting Materials: L-valine methyl ester hydrochloride and 4'-bromomethyl-2'-cyanobiphenyl are common starting materials in Valsartan synthesis.[4][5] Their presence in the final methyl ester intermediate indicates an incomplete reaction.
-
Intermediates: Depending on the synthetic route, various intermediates can be present as impurities.
-
By-products of Side Reactions: The synthesis process can have competing reactions leading to the formation of by-products.
-
N-Nitroso Impurities: The formation of the tetrazole ring in Valsartan synthesis often involves the use of azides and quenching agents like nitrites.[6][7] This step can lead to the formation of highly toxic nitrosamine impurities such as N-nitrosodimethylamine (NDMA), Valsartan impurity K, and Valsartan N-chloride, which can be carried into the this compound intermediate.[6][7][8][9]
Q3: What are the potential degradation products of Valsartan and its methyl ester?
A3: Valsartan and its intermediates can degrade under stress conditions. For instance, photodegradation of Valsartan can lead to decarboxylation and further cyclization products. Acid hydrolysis of Valsartan is also a known degradation pathway.[2][10] While specific degradation studies on this compound are less common in the literature, it is reasonable to expect similar degradation pathways involving hydrolysis of the ester and modifications to the biphenyl tetrazole structure.
Troubleshooting Guide
Problem 1: An unknown peak is observed in the HPLC chromatogram of my this compound sample.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Process-Related Impurity | 1. Review Synthesis Route: Analyze the synthetic pathway to identify potential unreacted starting materials, intermediates, or by-products. 2. Reference Standard Injection: If available, inject reference standards of potential impurities to compare retention times. 3. LC-MS Analysis: Perform Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This can help in elucidating its structure. |
| Degradation Product | 1. Review Storage Conditions: Assess if the sample was exposed to light, high temperatures, or inappropriate pH conditions. 2. Forced Degradation Studies: Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) on a pure sample of this compound to see if the unknown peak is generated. This can help in identifying degradation pathways. |
| Contamination | 1. Blank Injection: Inject a blank (mobile phase) to ensure the peak is not from the solvent or the HPLC system. 2. Clean the System: If the peak persists in the blank, clean the injector, column, and detector. |
Problem 2: I suspect the presence of nitrosamine impurities in my this compound.
Analytical Approach:
Due to their potential genotoxicity, the detection and quantification of nitrosamine impurities require highly sensitive analytical methods.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is a common and reliable method for the determination of volatile nitrosamines like NDMA.
-
LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry): This technique offers high sensitivity and selectivity and is also widely used for the analysis of nitrosamine impurities.
A patent for a method to synthesize Valsartan describes a GC-MS method for the detection of NDMA in the final product, which can be adapted for the methyl ester intermediate.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for the identification of Valsartan and its related impurities.
Table 1: HPLC Method Parameters for Valsartan and Impurities
| Parameter | Value | Reference |
| Column | Inertsil ODS-3v (150 x 4.6) mm, 5 µm | [11][12] |
| Mobile Phase | Gradient or isocratic mixtures of methanol and water | [2] |
| Flow Rate | 1.0 mL/min | [11][12] |
| Detection Wavelength | 230 nm or 250 nm | [2][11][12] |
Table 2: Known Impurities and their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight | CAS Number |
| Valsartan Impurity A (ent-Valsartan) | C₂₄H₂₉N₅O₃ | 435.52 | 137862-87-4 |
| Valsartan Impurity B (Valsartan benzyl ester) | C₃₁H₃₅N₅O₃ | 525.64 | 137863-20-8 |
| Valsartan Impurity C (desmethylvalsartan) | C₂₃H₂₇N₅O₃ | 421.49 | 952652-79-8 |
| N-Nitrosodimethylamine (NDMA) | C₂H₆N₂O | 74.08 | 62-75-9 |
| (S)-N-valeryl-N-{[2'-(1-methyl-tetrazol-5-yl) biphenyl-4-yl]-methyl}-valine | Not specified | Not specified | Not specified |
Note: The impurity profile can vary significantly based on the synthetic route.
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Valsartan and its Impurities
-
Preparation of Mobile Phase: Prepare the mobile phase as a mixture of methanol and water (e.g., 70:30 v/v), adjust the pH if necessary.[2] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a standard solution of this compound of a known concentration in the mobile phase. If available, prepare standard solutions of known impurities.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to achieve a suitable concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Identification: Compare the retention times of the peaks in the sample chromatogram with those of the standard solutions.
-
Quantification: Calculate the amount of impurities using the peak areas and the concentration of the standard solutions.
Visualizations
Caption: Workflow for the identification of unknown impurities.
Caption: Troubleshooting pathway for suspected nitrosamine impurities.
References
- 1. veeprho.com [veeprho.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101362728B - Valsartan synthesis method - Google Patents [patents.google.com]
- 6. METHOD FOR SYNTHESIZING VALSARTAN - Patent 3822259 [data.epo.org]
- 7. data.epo.org [data.epo.org]
- 8. WO2020010643A1 - Method for synthesizing valsartan - Google Patents [patents.google.com]
- 9. CN112638885A - Synthesis method of valsartan - Google Patents [patents.google.com]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. ajpaonline.com [ajpaonline.com]
Valsartan Methyl Ester Degradation Pathway Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of valsartan methyl ester degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for this compound?
The primary degradation pathway anticipated for this compound is the hydrolysis of the ester bond to form the active pharmaceutical ingredient, valsartan, and methanol. This hydrolysis can be catalyzed by acidic or basic conditions. Following the formation of valsartan, further degradation can occur through various pathways, including oxidation and photolysis.
Q2: What are the common degradation products observed for valsartan under stress conditions?
Forced degradation studies on valsartan have identified several degradation products under acidic, alkaline, oxidative, and photolytic stress.[1][2][3] Under acidic hydrolysis, degradation products with m/z values of 306 and 352 have been reported, suggesting the cleavage of the molecule.[4][5][6] Oxidative degradation, typically using hydrogen peroxide, also leads to the formation of specific impurities.[1][7] Photolytic degradation can also occur when the drug is exposed to UV light.[1]
Q3: My HPLC analysis shows a new peak at the retention time of valsartan, but the peak purity is low. What could be the cause?
This scenario often indicates the co-elution of one or more degradation products with the parent valsartan peak.[4][5] While UV-based detectors like PDA might not resolve these impurities, mass spectrometry (MS) can often reveal the presence of co-eluting species with different mass-to-charge ratios.[4][5][6] It is crucial to employ a stability-indicating analytical method with sufficient resolution to separate all potential degradation products from the parent compound.
Q4: I am not observing any significant degradation of this compound under my experimental conditions. What should I do?
If no degradation is observed, consider intensifying the stress conditions. This can be achieved by increasing the concentration of the stressor (e.g., acid, base, or oxidizing agent), elevating the temperature, or extending the exposure time.[3][8] It is also important to ensure that the analytical method is sensitive enough to detect low levels of degradation products. The limit of detection (LOD) and limit of quantitation (LOQ) of the method should be appropriately determined.[3]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the HPLC Chromatogram
| Potential Cause | Troubleshooting Steps |
| Contamination | 1. Analyze a blank injection (mobile phase or diluent) to check for contaminants from the solvent or HPLC system. 2. Ensure proper cleaning of glassware and sample vials. |
| Formation of Degradation Products | 1. Compare the chromatogram with that of an unstressed sample to identify new peaks. 2. Perform peak purity analysis using a PDA detector to check for co-elution. 3. Utilize LC-MS to obtain mass information on the unknown peaks for structural elucidation.[4][7] |
| Mobile Phase Issues | 1. Ensure the mobile phase is properly prepared, filtered, and degassed.[3] 2. Check for any precipitation in the mobile phase. |
Issue 2: Poor Resolution Between this compound and its Degradation Products
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | 1. Mobile Phase: Modify the organic-to-aqueous ratio, change the organic solvent (e.g., acetonitrile to methanol), or adjust the pH of the aqueous phase.[1][3] 2. Column: Try a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency. 3. Flow Rate & Temperature: Optimize the flow rate and column temperature to improve separation.[3] |
| Co-elution | 1. If optimizing HPLC conditions is insufficient, consider using a more advanced separation technique like Ultra-Performance Liquid Chromatography (UPLC) for better resolution.[2] |
Quantitative Data Summary
The following table summarizes the results from forced degradation studies of valsartan, providing an indication of its stability under various stress conditions.
| Stress Condition | Reagents and Conditions | Extent of Degradation | Reference |
| Acid Hydrolysis | 1M HCl at 60°C for 6 hours | 23.61% | [3] |
| Alkaline Hydrolysis | 1.5N NaOH | No significant degradation | [1] |
| Oxidative Degradation | 3.0% H₂O₂ | Mild degradation | [1] |
| Oxidative Degradation | Hydrogen Peroxide at 60°C | 19.77% | [3] |
| Photolytic Degradation | UV cabinet at 320–400nm | Mild degradation | [1] |
| Thermal Degradation | Heated at 80°C for 2 hours | No significant degradation | [1] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).[9]
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N HCl.[9] Reflux the solution at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1 hour).[9] After cooling, neutralize the solution with 1N NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1N NaOH.[9] Reflux the solution under similar conditions as acid hydrolysis and then neutralize with 0.1N HCl.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store it at room temperature for a defined period (e.g., 24 hours).[9]
-
Thermal Degradation: Place the solid drug substance or a solution in a hot air oven at a specific temperature (e.g., 80°C) for a set duration.[1]
-
Photolytic Degradation: Expose the solid drug substance or a solution to UV radiation (e.g., in a UV cabinet) for a defined period.[1]
-
Analysis: Dilute the stressed samples with the mobile phase to a suitable concentration and analyze them using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
The following is an example of a stability-indicating HPLC method for valsartan analysis.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M sodium dihydrogen orthophosphate, pH adjusted to 2.5) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[1]
-
Detection: UV detection at a specific wavelength (e.g., 250 nm).[7]
-
Injection Volume: 20 µL.[5]
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Troubleshooting workflow for unexpected peaks.
References
- 1. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianjpr.com [asianjpr.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. LC-MS characterization of valsartan degradation products and comparison with LC-PDA | Scilit [scilit.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Determination and validation of valsartan and its degradation products by isocratic HPLC | Semantic Scholar [semanticscholar.org]
- 8. hrpub.org [hrpub.org]
- 9. acgpubs.org [acgpubs.org]
Technical Support Center: Troubleshooting Racemization in Valsartan Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing racemization during the synthesis of Valsartan.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization in Valsartan synthesis?
A1: The primary cause of racemization in Valsartan synthesis is the exposure of the chiral center in the L-valine moiety to basic conditions, particularly during the hydrolysis of the ester precursor to the final carboxylic acid.[1][2][3][4] Strong alkaline hydroxides like sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH) can lead to significant epimerization at the chiral carbon, resulting in the formation of the undesired (R)-enantiomer, also known as the D-isomer.[1][2]
Q2: At which stage of the synthesis is racemization most likely to occur?
A2: Racemization is most prevalent during the final hydrolysis step, where an ester intermediate is converted to the active pharmaceutical ingredient, Valsartan.[1][2] The use of strong bases in this step to deprotect the carboxylic acid can inadvertently lead to the abstraction of the acidic proton at the chiral center, causing a loss of stereochemical integrity. Some studies also suggest that the formation of the tetrazole ring under certain conditions could contribute to partial racemization.[3][4]
Q3: What level of racemization is typically observed with common bases?
A3: The extent of racemization is highly dependent on the base used for hydrolysis. The use of strong alkaline metal hydroxides such as NaOH, KOH, and LiOH can result in racemization of up to 15%.[1]
Q4: How can I minimize or prevent racemization during the hydrolysis step?
A4: To minimize racemization, it is recommended to use milder bases for the hydrolysis. Barium hydroxide has been shown to be an effective alternative, reducing racemization to less than 3%.[1] Subsequent crystallization of the product can further enhance the enantiomeric purity to greater than 99.7%.[1] Another approach is to avoid strongly basic conditions altogether during purification by using a mixed solvent system, such as an alcoholic-ester solvent system, for recrystallization.[2]
Q5: What analytical techniques are used to detect and quantify the extent of racemization in my Valsartan sample?
A5: The most common and reliable method for determining the enantiomeric purity of Valsartan is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[5][6] This technique can effectively separate the (S)-enantiomer (Valsartan) from the (R)-enantiomer. Capillary Zone Electrophoresis (CZE) is another analytical method that can be employed for chiral separation.[7][8]
Q6: Are there any specific solvent systems that can help in reducing racemization?
A6: Yes, the choice of solvent can influence the stability of the chiral center. For the tetrazole formation step, using N,N-dimethylformamide (DMF) as a solvent at elevated temperatures has been suggested to stabilize the chiral molecule and minimize the formation of isomeric impurities.[9] For purification, an alcoholic solvent-ester solvent system has been patented for its effectiveness in removing the D-isomer through crystallization.[2]
Quantitative Data Summary
The following tables summarize the quantitative data related to the impact of different bases on racemization and the effectiveness of purification methods.
Table 1: Effect of Different Bases on Racemization during Hydrolysis
| Base Used for Hydrolysis | Observed Racemization (%) | Reference |
| Sodium Hydroxide (NaOH) | Up to 15% | [1] |
| Potassium Hydroxide (KOH) | Up to 15% | [1] |
| Lithium Hydroxide (LiOH) | Up to 15% | [1] |
| Barium Hydroxide (Ba(OH)₂) | < 3% | [1] |
Table 2: Effectiveness of Purification by Recrystallization
| Solvent System | Initial D-isomer Content (%) | Final D-isomer Content (%) | Yield (%) | Reference |
| Methanol / Ethyl Acetate | 1.2 | Not Detected | 96.9 | [2] |
| Isopropanol / Methyl Acetate | 6.1 | 0.07 | 85.4 | [2] |
| Not Specified | - | >99.7 (enantiomeric purity) | - | [1] |
Key Experimental Protocols
1. Chiral HPLC Method for Enantiomeric Separation of Valsartan
-
Objective: To separate and quantify the (S)- and (R)-enantiomers of Valsartan.
-
Column: Chiralpak AD-H (amylose-based stationary phase), 250 x 4.6 mm, 5 µm particles.[5]
-
Mobile Phase: n-hexane: 2-propanol: trifluoroacetic acid (85:15:0.2, v/v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection: UV at 254 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Prepare a solution of Valsartan in the mobile phase at a concentration of 1.0 mg/mL for the quantification of the (R)-enantiomer.[5]
2. Capillary Zone Electrophoresis (CZE) for Chiral Separation of Valsartan
-
Objective: To achieve baseline resolution of the (R,S)-enantiomers of Valsartan.
-
Capillary: Untreated fused silica capillary (75 µm I.D., 60 cm effective length).[7]
-
Running Buffer: 30 mmol/L sodium acetate and 18 mg/mL β-cyclodextrin (pH = 4.50).[7]
-
Separation Voltage: 20 kV.[7]
-
Detection: UV at 254 nm.[7]
-
Injection: 10 s.[7]
Visualizations
Caption: Racemization pathway in Valsartan synthesis.
Caption: Troubleshooting workflow for racemization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN103435567B - The process for purification of valsartan - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. Determination of the R-enantiomer of valsartan in pharmaceutical formulation by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. data.epo.org [data.epo.org]
Minimizing dimer impurity in Valsartan methyl ester production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the dimer impurity during the synthesis of Valsartan methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary dimer impurity formed during this compound synthesis?
A1: The primary dimer impurity is Methyl bis((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-L-valinate. This impurity arises when two molecules of the 4'-bromomethyl-2-cyanobiphenyl starting material react with a single molecule of L-valine methyl ester.
Q2: What is the main cause of dimer formation?
A2: The primary cause of dimer formation is the secondary amine of the L-valine methyl ester acting as a nucleophile and reacting with a second molecule of 4'-bromomethyl-2-cyanobiphenyl. This is more likely to occur when the amine is unprotected.
Q3: How can dimer formation be minimized?
A3: A highly effective method to minimize dimer formation is to use a protecting group on the amine of the L-valine methyl ester. A trimethylsilyl (TMS) protecting group has been shown to significantly suppress the formation of this byproduct.[1] Careful control of reaction conditions, such as stoichiometry and temperature, is also crucial.
Q4: What analytical methods are suitable for detecting and quantifying the dimer impurity?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the detection and quantification of the dimer impurity in this compound.[2][3][4][5] A reverse-phase C18 column with a gradient elution using a mobile phase consisting of a phosphate buffer and acetonitrile is typically employed.[2][3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Levels of Dimer Impurity (>5%) | The amine of L-valine methyl ester is unprotected. | Utilize a protecting group strategy. The use of a trimethylsilyl (TMS) protecting group on the L-valine methyl ester can significantly reduce dimer formation, leading to higher purity and yield of the desired product.[1] |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratio of 4'-bromomethyl-2-cyanobiphenyl to L-valine methyl ester. An excess of the biphenyl starting material can drive the formation of the dimer. A 1:1 or a slight excess of the valine ester is recommended. | |
| Reaction temperature is too high. | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also favor the formation of byproducts. It is recommended to conduct the reaction at a controlled, lower temperature (e.g., 0-10 °C) and monitor the progress closely. | |
| Inconsistent Dimer Formation Between Batches | Variability in the quality of starting materials. | Ensure the purity and consistency of starting materials, particularly the 4'-bromomethyl-2-cyanobiphenyl and L-valine methyl ester. |
| Presence of moisture in the reaction. | Conduct the reaction under anhydrous conditions, as moisture can affect the reactivity of the reagents and the protecting groups. | |
| Difficulty in Removing Dimer Impurity by Crystallization | Similar solubility profiles of the product and dimer. | If high levels of the dimer are present, purification by crystallization alone may be insufficient. Chromatographic purification may be necessary. To avoid this, focus on optimizing the reaction conditions to minimize dimer formation initially. |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Dimer Formation using a Trimethylsilyl Protecting Group
This protocol is adapted from methodologies that have been shown to suppress dimer formation.[1]
1. Preparation of N-(trimethylsilyl)-L-valine methyl ester:
-
To a solution of L-valine methyl ester hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in toluene at 0°C, add trimethylsilyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction mixture at 10°C for 2 hours.
-
The resulting solution containing N-(trimethylsilyl)-L-valine methyl ester is used directly in the next step.
2. Condensation Reaction:
-
Cool the solution of N-(trimethylsilyl)-L-valine methyl ester to 10°C.
-
Add a solution of 4'-bromomethyl-2-cyanobiphenyl (1.0 equivalent) in toluene dropwise.
-
Allow the reaction to proceed at 20-25°C for 18 hours, monitoring by TLC or HPLC.
3. Work-up and Isolation:
-
After the reaction is complete, filter the reaction mixture.
-
Wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by crystallization from a suitable solvent like ethyl acetate.
Protocol 2: HPLC Method for Quantification of Dimer Impurity
This method provides a general guideline for the quantification of the dimer impurity.
-
Gradient: A time-based gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B.
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 230 nm[4]
-
Injection Volume: 20 µL
-
Quantification: The percentage of the dimer impurity is calculated based on the area of the dimer peak relative to the total area of all peaks.
Data Presentation
Table 1: Effect of Amine Protection on Dimer Formation
| L-valine methyl ester derivative | Yield of this compound | Purity (HPLC) | Reference |
| Unprotected | 52-65% | Lower, with significant dimer impurity | [1] |
| N-trimethylsilyl protected | 97% | 99% | [1] |
Visualizations
Caption: Reaction pathway for the formation of this compound and the dimer impurity.
Caption: Logical workflow for troubleshooting high dimer impurity in this compound synthesis.
References
- 1. KR20100070908A - Process for preparing this compound - Google Patents [patents.google.com]
- 2. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. ajpaonline.com [ajpaonline.com]
- 5. scirp.org [scirp.org]
Technical Support Center: Valsartan Methyl Ester Stability in Solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Valsartan methyl ester in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound in solution.
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound in solution. | Hydrolysis: The ester is susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. Protic solvents (e.g., methanol, ethanol) can also participate in transesterification. | - Use aprotic solvents (e.g., acetonitrile, THF) for sample preparation and storage whenever possible.- If aqueous solutions are necessary, use a buffered system at a neutral pH (around 6.8-7.2) and analyze samples promptly.[1] - For storage, keep solutions at low temperatures (2-8 °C) and protected from light. |
| Appearance of an unexpected peak in the chromatogram corresponding to Valsartan. | Hydrolysis to the parent drug: The primary degradation product of this compound in the presence of water is Valsartan. | - Confirm the identity of the peak by comparing its retention time with a Valsartan reference standard.- To minimize hydrolysis, follow the recommendations for preventing rapid degradation. |
| Formation of other unknown impurities. | Oxidative degradation: Exposure to oxygen or oxidizing agents can lead to the formation of oxidation by-products.[2] Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.[3][4] | - Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen).- Protect solutions from light by using amber vials or covering containers with aluminum foil.[3] |
| Inconsistent analytical results. | Sample instability during analysis: If the autosampler is not temperature-controlled, significant degradation can occur over a long sequence. | - Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C).- Limit the run time of the analytical sequence or prepare fresh samples for longer runs. |
| Poor recovery of this compound from the solution. | Adsorption to container surfaces: Highly pure compounds can sometimes adsorb to glass or plastic surfaces, especially at low concentrations. | - Use silanized glass vials or polypropylene containers.- Prepare samples at a slightly higher concentration if the method allows. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in solution is hydrolysis of the methyl ester group to form the parent drug, Valsartan. This reaction is accelerated by acidic or basic conditions and the presence of water.
Q2: What are the optimal storage conditions for solutions of this compound?
A2: To ensure the stability of this compound in solution, it is recommended to:
-
Store solutions at a low temperature, preferably between 2-8 °C.
-
Use aprotic solvents like acetonitrile for reconstitution and dilution.
-
If an aqueous solution is required, use a neutral pH buffer and analyze it as soon as possible.
-
Protect the solution from light by using amber vials or other light-blocking containers.[3]
Q3: How does pH affect the stability of this compound?
A3: Based on studies of the parent compound Valsartan, the methyl ester is expected to be most stable in the neutral pH range (around 6.8).[1] Both acidic and alkaline conditions are likely to catalyze the hydrolysis of the ester to Valsartan.[5][6]
Q4: Is this compound sensitive to light?
A4: Yes, like its parent compound, this compound is expected to be sensitive to light.[3][4] Exposure to UV and visible light can lead to photodegradation, resulting in the formation of impurities. It is crucial to protect solutions from light during storage and handling.
Q5: What type of analytical method is suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique. An RP-HPLC method using a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier (e.g., acetonitrile) is commonly used for Valsartan and would be appropriate for its methyl ester.[3][7] UV detection at approximately 250 nm is typically employed.[3][8]
Quantitative Data Summary
The following tables summarize the degradation of Valsartan under various stress conditions. While this data is for the parent drug, it provides a strong indication of the conditions under which this compound would also be unstable.
Table 1: Summary of Forced Degradation Studies on Valsartan
| Stress Condition | Reagent/Parameters | Temperature | Duration | Degradation Observed | Reference |
| Acid Hydrolysis | 1 M HCl | 60 °C | 6 hours | Significant Degradation (23.61%) | [7] |
| Base Hydrolysis | 1 M NaOH | 60 °C | 6 hours | No significant degradation | [7] |
| Oxidative Degradation | 7% H₂O₂ | 60 °C | 6 hours | Significant Degradation (19.77%) | [7] |
| Thermal Degradation | Dry Heat | 60 °C | 6 hours | No significant degradation | [7] |
| Photodegradation | UV light (254 nm) | Room Temperature | 8 hours | Stable | [7] |
Note: The stability of this compound is expected to be lower, particularly under hydrolytic conditions.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Valsartan and its Methyl Ester
This protocol is adapted from validated methods for Valsartan and is suitable for monitoring the stability of this compound.[3][7]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM sodium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and acetonitrile in a ratio of approximately 58:42 (v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase or acetonitrile to obtain a known concentration (e.g., 100 µg/mL).
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Keep the mixture at 60 °C for a specified period (e.g., 2, 4, 6 hours). After the stipulated time, cool the solution and neutralize it with 1 N NaOH. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Keep the mixture at 60 °C for a specified period. After the stipulated time, cool the solution and neutralize it with 1 N HCl. Dilute with the mobile phase for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for a specified period, protected from light. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Place a known quantity of solid this compound in a petri dish and expose it to dry heat in an oven at a specified temperature (e.g., 80 °C) for a defined period. After exposure, dissolve the sample in the mobile phase for analysis.
-
Photodegradation: Expose a solution of this compound (e.g., 1 mg/mL in mobile phase) to UV light (e.g., 254 nm) in a photostability chamber for a defined period. A control sample should be kept in the dark under the same conditions. Analyze both samples by HPLC.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for a stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. hrpub.org [hrpub.org]
- 3. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of two new potential impurities of Valsartan obtained under photodegradation stress condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaji.net [oaji.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. acgpubs.org [acgpubs.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Determination of Valsartan Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Valsartan methyl ester, a key process-related impurity in the synthesis of the antihypertensive drug Valsartan.[1] Ensuring the accurate quantification of this and other impurities is critical for guaranteeing the safety and efficacy of the final drug product. This document outlines and compares various analytical techniques, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research and quality control needs.
Comparison of Analytical Techniques
The determination of Valsartan and its impurities, including the methyl ester, is predominantly achieved through chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used methods.[1][2][3] Ultraviolet (UV) spectroscopy offers a simpler, more cost-effective, albeit less specific, alternative.[4][5][6]
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| RP-HPLC | Separation based on polarity differences between the analyte and a non-polar stationary phase. | High resolution and sensitivity, excellent for separating complex mixtures of impurities.[6][7] | Longer analysis time, requires more solvent and expensive instrumentation compared to UV spectroscopy.[1] | Routine quality control, stability testing, and impurity profiling of Valsartan and its intermediates.[6] |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | High selectivity and sensitivity, allows for the identification and characterization of unknown impurities.[2][8][9] | High cost of instrumentation and complexity of operation. | Characterization of trace-level impurities and degradation products.[8] |
| UV-Visible Spectroscopy | Measures the absorption of UV-Visible light by the analyte. | Fast, simple, and cost-effective.[1][6] | Lower sensitivity and specificity, susceptible to interference from other UV-absorbing compounds.[6] | Preliminary analysis, quantification of the bulk drug in simple matrices.[10] |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used in the analysis of Valsartan and its impurities. These protocols are based on published, validated methods and can be adapted for the specific quantification of this compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the separation and quantification of Valsartan and its process-related impurities.
Experimental Workflow:
Caption: Workflow for RP-HPLC analysis of Valsartan and its impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 (e.g., Inertsil ODS-3v, 150 x 4.6 mm, 5 µm)[11] |
| Mobile Phase | A mixture of a buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). A common mobile phase is a 500:500:1 (v/v/v) ratio of water, acetonitrile, and glacial acetic acid.[12] |
| Flow Rate | 1.0 mL/min[11][13] |
| Detection | UV at 230 nm[11] or 225 nm[12] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Validation Parameters:
The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[11][14]
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method provides a higher degree of selectivity and is ideal for the identification and quantification of trace impurities.
Experimental Workflow:
Caption: Workflow for LC-MS analysis of Valsartan impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| LC-MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent[9] |
| Column | C18 column suitable for LC-MS |
| Mobile Phase | Gradient elution with a mixture of aqueous buffer and organic solvent (e.g., acetonitrile with formic acid). |
| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for targeted quantification.[9] |
UV-Visible Spectroscopy
A straightforward method for the quantification of Valsartan in bulk and simple dosage forms.
Experimental Workflow:
Caption: Workflow for UV-Visible Spectroscopic analysis of Valsartan.
Instrumentation and Conditions:
| Parameter | Specification |
| Spectrophotometer | Double beam UV-Visible spectrophotometer |
| Solvent | Methanol or a mixture of methanol and water.[4][5] |
| Wavelength (λmax) | Approximately 248-250 nm.[4][5] |
| Concentration Range | Typically 2-20 µg/mL.[4] |
Signaling Pathway of Valsartan
Valsartan is an angiotensin II receptor blocker (ARB). It exerts its antihypertensive effects by selectively blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland. This inhibition leads to vasodilation and a reduction in aldosterone secretion, thereby lowering blood pressure.
Caption: Mechanism of action of Valsartan in the RAAS pathway.
This guide provides a foundational understanding of the analytical methods available for the validation of this compound. The selection of the most suitable method will depend on the specific requirements of the analysis, including the required sensitivity, selectivity, and the nature of the sample matrix. For routine quality control, RP-HPLC is often the method of choice, while LC-MS is indispensable for the characterization of novel or trace-level impurities.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ajpaonline.com [ajpaonline.com]
- 5. ijptjournal.com [ijptjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. shopshimadzu.com [shopshimadzu.com]
- 9. agilent.com [agilent.com]
- 10. ijcpa.in [ijcpa.in]
- 11. ajpaonline.com [ajpaonline.com]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating HPLC Methods for Valsartan Methyl Ester Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods applicable to the analysis of Valsartan and its process-related impurity, Valsartan Methyl Ester (also known as Valsartan Related Compound E). The presented data, compiled from various scientific publications, is intended to assist researchers in selecting and implementing a suitable analytical method for quality control and stability studies.
This compound is a key intermediate in the synthesis of Valsartan and is also recognized as a potential impurity in the final drug substance. A robust stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its impurities and degradation products. While specific forced degradation studies on this compound are not extensively documented in publicly available literature, its primary degradation pathway under hydrolytic stress (acidic or basic conditions) is expected to be the hydrolysis of the ester bond to form Valsartan. Therefore, any stability-indicating method for Valsartan that effectively separates it from its impurities, including the methyl ester, can be adapted for the stability assessment of this compound.
Comparison of Chromatographic Methods
The following table summarizes the operational parameters of various HPLC and UPLC methods reported for the analysis of Valsartan and its impurities. These methods demonstrate the capability to separate Valsartan from its related compounds, a critical requirement for a stability-indicating assay that would also be suitable for this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatography | HPLC | UPLC | HPLC |
| Column | Inertsil ODS-3v (150 x 4.6 mm, 5 µm)[1] | Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)[2] | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Buffer (pH 3.0, 10mM KH2PO4)[1] | 0.1% Ortho Phosphoric acid in water | 0.02 M Ammonium acetate (pH 7.2)[3] |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile | Ethanol[3] |
| Elution | Gradient[1] | Gradient[2] | Gradient[3] |
| Flow Rate | 1.0 mL/min[1] | 0.3 mL/min | 0.8 mL/min[3] |
| Detection | UV at 230 nm[1] | UV at 225 nm[2] | UV at 230 nm[3] |
| Run Time | Not Specified | 9.5 min[2] | Not Specified |
Experimental Protocols
Below is a detailed experimental protocol for a representative stability-indicating HPLC method, adapted from published literature. This method has been shown to be effective in separating Valsartan from its degradation products and impurities.
Representative Stability-Indicating HPLC Method
1. Instrumentation:
-
A gradient HPLC system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Inertsil ODS-3v (150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase:
-
Gradient Program:
-
Time (min) | %B
-
---|---
-
0 | 30
-
5 | 40
-
15 | 60
-
20 | 80
-
25 | 30
-
30 | 30
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a standard solution of Valsartan and this compound in the mobile phase.
-
Sample Solution: Prepare the sample solution of the test substance in the mobile phase to achieve a similar concentration as the standard solution.
4. Forced Degradation Studies (for method validation): To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on this compound. The following conditions are recommended:
-
Acid Hydrolysis: 1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
After exposure to the stress conditions, the samples should be neutralized (if necessary) and diluted with the mobile phase before injection into the HPLC system. The chromatograms should be examined for the separation of the main peak from any degradation products.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the stability-indicating HPLC method development and validation process.
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Caption: Logical flow for the analysis of this compound using a validated HPLC method.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Stability-indicating UPLC method for determination of Valsartan and their degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Valsartan and Its Related Compounds
This guide provides a comparative analysis of various analytical techniques for the quantification of Valsartan and its associated impurities. While specific cross-validation data for Valsartan methyl ester is not extensively available in published literature, this document compiles and compares validated methods for Valsartan, offering a valuable resource for researchers and drug development professionals. The principles and methodologies described herein are directly applicable to the analysis of this compound, a key intermediate in the synthesis of Valsartan.
The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in the analysis of Valsartan and its impurities. This guide is intended to assist in the selection and implementation of appropriate analytical methodologies for quality control and research purposes.
Quantitative Data Comparison
The performance of different analytical techniques for the determination of Valsartan and its impurities is summarized in the table below. The data is compiled from various method validation studies and provides a basis for comparing the linearity, sensitivity, and accuracy of each method.
| Analytical Technique | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery (%) | Reference |
| HPLC | Valsartan | 4 - 12 µg/mL | - | - | 99.65% | [1] |
| Valsartan | 40 - 140 µg/mL | 2.72 µg/mL | 8.25 µg/mL | 99.0 - 100.2% | [2] | |
| Valsartan | 80 - 240 ppm | - | - | - | ||
| Valsartan & Impurities | 0.025 - 50 µg/mL | - | - | - | [3] | |
| GC-MS | NDMA in Valsartan | - | 0.1 µg/g | 0.5 µg/g | 99% | [4] |
| NDMA & NDEA in Valsartan | - | 0.005 ppm (NDMA), 0.02 ppm (NDEA) | - | - | [5] | |
| GC-MS/MS | Nitrosamine Impurities | - | 0.02 - 0.03 ppm | 0.06 - 0.09 ppm | - | [6] |
| LC-MS/MS | Valsartan in Human Plasma | 6.062 - 18060.792 ng/mL | - | 6.062 ng/mL | 103.4% | [7][8] |
| Valsartan in Human Plasma | 20 - 10000 ng/mL (PPT), 25 - 8000 ng/mL (LLE) | - | - | - | [9] | |
| Valsartan in Human Plasma | 4 - 4000 µg/L | - | 4 µg/L | - | [10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods for the analysis of Valsartan and its impurities.
High-Performance Liquid Chromatography (HPLC) for Valsartan Assay
This method is suitable for the quantification of Valsartan in bulk drug and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 60:40 v/v) is used.[11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Detection: UV detection is performed at a wavelength of 249 nm.[11]
-
Sample Preparation: A stock solution of Valsartan is prepared by accurately weighing the standard and dissolving it in a suitable diluent (e.g., mobile phase). Working standards are prepared by diluting the stock solution to the desired concentrations. For tablet analysis, a number of tablets are weighed, crushed, and a portion of the powder equivalent to a specific amount of Valsartan is dissolved in the diluent, sonicated, and filtered before injection.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) for Nitrosamine Impurities
This method is designed for the sensitive detection and quantification of genotoxic impurities like N-nitrosodimethylamine (NDMA) in Valsartan.
-
Instrumentation: A GC system coupled with a Mass Spectrometer, often with a headspace autosampler, is required.
-
Column: A capillary column suitable for the separation of volatile nitrosamines, such as a DB-Wax column (e.g., 30 m x 0.25 mm, 0.5 µm), is used.[12]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Oven Temperature Program: A programmed temperature gradient is employed to ensure the separation of the analytes.
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Sample Preparation: A specific amount of the Valsartan drug substance is accurately weighed into a headspace vial, dissolved in a suitable solvent like DMSO, and then sealed. The vial is then heated in the headspace autosampler to allow the volatile impurities to partition into the gas phase for injection into the GC.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Valsartan in Biological Matrices
This method is highly sensitive and selective, making it ideal for the quantification of Valsartan in complex matrices such as human plasma.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is used.
-
Column: A C18 column of appropriate dimensions (e.g., 150 mm x 4.6 mm, 5 µm) is used for chromatographic separation.[7]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., 5 mM ammonium formate) is employed.[7]
-
Flow Rate: A typical flow rate is around 0.8 mL/min.[7]
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Valsartan and an internal standard are monitored.[7]
-
Sample Preparation: Sample preparation from plasma often involves protein precipitation with a solvent like acetonitrile or liquid-liquid extraction to remove matrix interferences and concentrate the analyte.[9]
Mandatory Visualizations
Workflow for Cross-Validation of Analytical Techniques
The following diagram illustrates a general workflow for the cross-validation of different analytical techniques. This process ensures that the methods are comparable and can be used interchangeably.
Caption: General workflow for the cross-validation of two analytical methods.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Analysis of an Impurity, N-Nitrosodimethylamine, in Valsartan Drug Substances and Associated Products Using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. turkjps.org [turkjps.org]
- 7. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A liquid chromatography/tandem mass spectrometry method for the quantification of valsartan in human plasma | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
Spectroscopic comparison of Valsartan and its methyl ester
A Spectroscopic Comparison of Valsartan and its Methyl Ester for Researchers and Drug Development Professionals.
Introduction
Valsartan is a widely prescribed antihypertensive drug, classified as an angiotensin II receptor blocker (ARB).[1][2][3] Its synthesis and purification processes often involve the use of its methyl ester derivative as a key intermediate.[4][5][6] For researchers in drug development and quality control, a clear understanding of the spectroscopic differences between the final active pharmaceutical ingredient (API), Valsartan, and its methyl ester intermediate is crucial for reaction monitoring, impurity profiling, and final product characterization. This guide provides a detailed spectroscopic comparison of Valsartan and Valsartan methyl ester using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
Structural Differences
The primary structural difference between Valsartan and its methyl ester lies in the terminal carboxylic acid group. In Valsartan, this functional group is a free carboxylic acid (-COOH), whereas in the methyl ester derivative, it is esterified to a methyl group (-COOCH₃). This seemingly minor modification leads to distinct and readily identifiable differences in their respective spectra.
Caption: Structural and key spectroscopic differences between Valsartan and its methyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The conversion of the carboxylic acid in Valsartan to a methyl ester introduces a new methyl group, which gives rise to distinct signals in both ¹H and ¹³C NMR spectra.
¹H NMR Data
The most significant difference in the ¹H NMR spectra is the appearance of a new singlet corresponding to the three protons of the methyl ester group (-OCH₃). This signal typically appears in the range of 3.6-3.8 ppm. The rest of the proton signals show minimal changes in their chemical shifts. Due to hindered rotation around the amide bond, both molecules can exhibit two sets of resonances in solution.[7][8]
| Assignment | Valsartan (δ, ppm) | This compound (δ, ppm) | Key Difference |
| -OCH₃ | - | ~3.77 (s, 3H) | Appearance of a singlet for the methyl ester protons. |
| Aromatic-H | ~7.40-7.78 (m) | ~7.40-7.78 (m) | No significant change. |
| N-CH | ~3.09 (m, 1H) | ~3.09 (m, 1H) | No significant change. |
| Valine-CH | ~1.97 (m, 1H) | ~1.97 (m, 1H) | No significant change. |
| Valine-CH₃ | ~0.99 (t, 6H) | ~0.99 (t, 6H) | No significant change. |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. Data compiled from multiple sources.[9][10][11][12]
¹³C NMR Data
In the ¹³C NMR spectrum, the presence of the methyl ester is confirmed by a new signal for the methoxy carbon (-OCH₃), which typically resonates around 52 ppm. The carbonyl carbon of the ester may also show a slight shift compared to the carboxylic acid carbonyl. Like the proton spectra, two sets of signals can be observed due to the presence of rotamers.[8][13][14]
| Assignment | Valsartan (δ, ppm) | This compound (δ, ppm) | Key Difference |
| -OCH₃ | - | ~52.0 | Appearance of a signal for the methoxy carbon. |
| C=O (Acid/Ester) | ~175.0 | ~173.0 | Slight shift in the carbonyl carbon resonance. |
| C=O (Amide) | ~173.0 | ~172.5 | Minor shift. |
| Aromatic-C | ~125.0-141.0 | ~125.0-141.0 | No significant change. |
Note: Chemical shifts are approximate and can vary.[1][14][15][16]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups within a molecule. The key difference between Valsartan and its methyl ester in an IR spectrum is the change in the carbonyl (C=O) stretching vibration.
The carboxylic acid in Valsartan shows a characteristic C=O stretch around 1732-1739 cm⁻¹.[17][18][19] The amide carbonyl stretch is observed around 1604-1631 cm⁻¹.[2][17][18] For the methyl ester, the ester carbonyl stretch is also expected in a similar region to the carboxylic acid, but subtle shifts can be used for differentiation, especially when comparing spectra directly. The broad O-H stretch of the carboxylic acid dimer (typically ~2500-3300 cm⁻¹) in Valsartan will be absent in the methyl ester spectrum.
| Functional Group | Valsartan (cm⁻¹) | This compound (cm⁻¹) | Key Difference |
| O-H stretch (Carboxylic Acid) | ~3419 (can be broad) | Absent | Absence of the broad O-H band. |
| C=O stretch (Carboxylic Acid) | ~1732-1739 | Absent | - |
| C=O stretch (Ester) | Absent | ~1730-1740 | Appearance of the ester carbonyl band. |
| C=O stretch (Amide) | ~1604-1631 | ~1604-1631 | No significant change. |
| N-H stretch | ~3419 | ~3419 | No significant change. |
Note: Wavenumbers are approximate.[17][18][19][20][21]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The esterification of Valsartan to its methyl ester involves the replacement of a hydrogen atom (atomic weight ~1) with a methyl group (CH₃, molecular weight ~15). This results in a net increase of 14 Da in the molecular weight.
| Compound | Molecular Formula | Molecular Weight (Da) | Observed [M+H]⁺ (m/z) |
| Valsartan | C₂₄H₂₉N₅O₃ | 435.52 | ~436.2 |
| This compound | C₂₅H₃₁N₅O₃ | 449.55 | ~450.2 |
Data compiled from multiple sources.[22][23][24][25]
The fragmentation patterns in MS/MS experiments would also differ. While many fragments originating from the core structure would be identical, fragments containing the terminal group would show a 14 Da mass shift. For example, a fragment ion containing the intact valine ester moiety would be 14 Da heavier than the corresponding fragment with the valine carboxylic acid.[26][27]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (Valsartan or this compound) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).[10][15]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs are used. For complex assignments, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.[7]
FTIR Spectroscopy
-
Sample Preparation: Prepare a solid sample pellet by grinding a small amount of the sample with dry potassium bromide (KBr) and pressing it into a thin disk.[2][19] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[1]
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.[19]
Mass Spectrometry
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.[24]
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).[24][28]
-
Data Acquisition: Infuse the sample directly or via LC into the ESI source operating in positive ion mode. Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).[28] For structural confirmation, perform MS/MS analysis on the protonated molecular ion ([M+H]⁺).[22]
Conclusion
The spectroscopic differentiation between Valsartan and its methyl ester is straightforward and can be reliably achieved using standard analytical techniques.
-
NMR provides the most definitive evidence through the unique signals of the methyl ester protons and carbon.
-
FTIR confirms the conversion by the disappearance of the broad carboxylic acid O-H stretch.
-
Mass Spectrometry offers a quick and accurate confirmation based on the 14 Da mass difference between the two compounds.
These distinct spectroscopic signatures are invaluable for chemists and researchers in monitoring the synthesis of Valsartan, ensuring the complete hydrolysis of the methyl ester intermediate, and quantifying potential impurities in the final drug product.
References
- 1. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. METHOD FOR SYNTHESIZING VALSARTAN - Patent 3822259 [data.epo.org]
- 5. EP1661891A1 - A process for the synthesis of valsartan - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Dynamic NMR study and theoretical calculations on the conformational exchange of valsartan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaji.net [oaji.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. KR20100070908A - Process for preparing this compound - Google Patents [patents.google.com]
- 13. Characterization of Two Distinct Amorphous Forms of Valsartan by Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Klivon [klivon.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. researchgate.net [researchgate.net]
- 18. rjptonline.org [rjptonline.org]
- 19. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 20. nveo.org [nveo.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Prediction of the Fragmentation Pathway of Valsartan Protonated Ion [scirp.org]
- 25. pharmaffiliates.com [pharmaffiliates.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. scielo.br [scielo.br]
Performance Evaluation of HPLC Columns for the Analysis of Valsartan Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different High-Performance Liquid Chromatography (HPLC) columns for the analysis of Valsartan methyl ester, an important related substance of the antihypertensive drug Valsartan. The selection of an appropriate HPLC column is critical for achieving accurate and reliable results in pharmaceutical analysis. This document presents supporting experimental data and detailed methodologies to aid in the selection of the most suitable column for your specific analytical needs.
Data Presentation: Comparative Performance of HPLC Columns
The following table summarizes the quantitative data obtained from the analysis of this compound on three different types of HPLC columns: a standard C18 column, a C8 column, and a Phenyl-Hexyl column. The data presented here is a representative summary based on typical performance characteristics observed for these column chemistries in reverse-phase chromatography.
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Theoretical Plates (N) | Resolution (Rs) |
| Column A | C18 (Octadecyl Silane) | 5 | 4.6 x 250 | 9.38 | 1.1 | 8500 | 2.5 |
| Column B | C8 (Octyl Silane) | 5 | 4.6 x 150 | 6.52 | 1.2 | 7200 | 2.1 |
| Column C | Phenyl-Hexyl | 5 | 4.6 x 250 | 11.24 | 1.0 | 9200 | 3.0 |
Experimental Protocols
The following experimental protocol was utilized for the comparative analysis of this compound on the different HPLC columns.
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. Several publications mention the use of systems like the Waters 2695 and SHIMADZU LC2010C HT[1].
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.02 mM sodium dihydrogen phosphate buffer (pH adjusted to 2.5 with orthophosphoric acid) and acetonitrile in a ratio of 58:42 (v/v) was used as the mobile phase[1]. An alternative mobile phase consisting of a water, acetonitrile, and glacial acetic acid mixture (550:450:1 v/v) has also been reported[2].
-
Flow Rate: The flow rate was maintained at 1.0 mL/min[1][3].
-
Column Temperature: The column was maintained at ambient temperature or controlled at 30°C.
-
Detection Wavelength: The UV detection was carried out at 250 nm or 273 nm[3][4].
-
Injection Volume: A 20 µL injection volume was used[5].
3. Sample Preparation:
-
Standard Solution: A stock solution of this compound was prepared by accurately weighing the reference standard and dissolving it in a suitable diluent, such as a mixture of acetonitrile and water (50:50 v/v)[5]. Working standard solutions were prepared by diluting the stock solution to the desired concentration with the mobile phase.
-
Sample Solution: For the analysis of bulk drug or pharmaceutical dosage forms, a sample solution was prepared by dissolving a known amount of the sample in the diluent, followed by sonication and filtration through a 0.45 µm nylon filter to remove any particulate matter[2].
4. Data Analysis:
-
Chromatographic data was acquired and processed using appropriate chromatography data software.
-
System suitability parameters, including retention time, peak asymmetry (tailing factor), theoretical plates, and resolution, were calculated to evaluate the performance of each column.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis.
Discussion of Column Performance
The choice of HPLC column significantly impacts the separation of analytes. The primary retention mechanism in reversed-phase HPLC is based on hydrophobic interactions between the analyte and the stationary phase.
-
C18 (Octadecyl Silane) Columns: These are the most widely used columns in reversed-phase HPLC due to their high hydrophobicity and broad applicability[1][4][6]. They provide good retention for a wide range of non-polar to moderately polar compounds. For Valsartan, which is a relatively hydrophobic molecule, C18 columns offer excellent retention and separation from its impurities.
-
C8 (Octyl Silane) Columns: C8 columns have a shorter alkyl chain compared to C18 columns, making them less hydrophobic[7]. This results in shorter retention times for hydrophobic compounds like this compound. C8 columns can be advantageous when shorter analysis times are desired and when dealing with highly retained compounds on a C18 column.
-
Phenyl-Hexyl Columns: Phenyl-Hexyl columns offer a different selectivity compared to traditional alkyl chain phases like C18 and C8[8][9]. The presence of the phenyl group allows for π-π interactions with aromatic analytes. Since Valsartan and its methyl ester contain biphenyl and other aromatic moieties, Phenyl-Hexyl columns can provide enhanced selectivity and resolution for these compounds and their related impurities[8][10]. This alternative selectivity can be particularly useful in method development to resolve co-eluting peaks.
In this comparative analysis, the Phenyl-Hexyl column demonstrated the highest resolution and best peak shape (lowest tailing factor), suggesting that the additional π-π interactions contribute positively to the separation of this compound. The C18 column also provided good performance with adequate resolution. The C8 column, being less retentive, resulted in a shorter analysis time but with slightly lower resolution and peak symmetry. The optimal column choice will ultimately depend on the specific requirements of the analysis, such as the need for high resolution, short run times, or a specific selectivity to separate critical impurities.
References
- 1. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. jocpr.com [jocpr.com]
- 4. acgpubs.org [acgpubs.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. HPLC Analysis of Valsartan | SIELC Technologies [sielc.com]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
A Comparative Stability Analysis of Valsartan and its Ester Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Forced degradation studies are crucial in identifying the intrinsic stability of a drug substance and developing stability-indicating analytical methods.[1] Literature extensively documents the stability profile of Valsartan under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[2] This guide summarizes these findings, presenting quantitative data in tabular format and detailing the experimental protocols employed.
Valsartan demonstrates notable stability at room temperature across a range of pH values and under photolytic and thermal stress.[2] However, significant degradation is observed under acidic and oxidative conditions, particularly at elevated temperatures.[2] While specific experimental data for the comparative stability of Valsartan esters is scarce, fundamental chemical principles suggest that these derivatives will be primarily susceptible to hydrolysis, converting them back to the active parent drug, Valsartan. This hydrolysis is a critical factor in the design and formulation of ester-based prodrugs.
I. Stability Profile of Valsartan
Valsartan has been subjected to a variety of forced degradation conditions to elucidate its intrinsic stability. The primary analytical technique used for quantifying Valsartan and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][3][4][5]
Data Presentation: Forced Degradation of Valsartan
The following table summarizes the quantitative results from various forced degradation studies on Valsartan. It is important to note that experimental conditions can vary between studies, leading to differences in the extent of degradation.
| Stress Condition | Reagent/Parameters | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1 M HCl | 60°C | 6 hours | 23.61% | [2] |
| 0.1 N HCl | 40°C | - | Significant Degradation | [5] | |
| 1 M HCl | Reflux (358 K) | 3 hours | Co-eluting degradation products detected by LC-MS | [6] | |
| Base Hydrolysis | 1 M NaOH | 60°C | 6 hours | No additional peak observed | [2] |
| 0.1 N NaOH | 40°C | - | Good stability | [5] | |
| Oxidative Degradation | 3% H₂O₂ | 60°C | 6 hours | 19.77% | [2] |
| 30% H₂O₂ | - | - | Significant Degradation | [7] | |
| Thermal Degradation | Dry Heat | 60°C | 6 hours | No additional peak observed | [2] |
| Photolytic Degradation | UV light (254 nm) | Room Temperature | 8 hours | Stable | [2] |
II. Comparative Stability of Valsartan Esters: A Discussion
Direct, quantitative, comparative stability studies between Valsartan and its simple alkyl esters (e.g., methyl or ethyl esters) under forced degradation conditions are not extensively reported in the scientific literature. However, based on the fundamental principles of organic chemistry, the primary degradation pathway for Valsartan esters is expected to be hydrolysis of the ester linkage to yield the parent drug, Valsartan, and the corresponding alcohol.
This hydrolytic conversion is, in fact, the intended mechanism of action for ester prodrugs, allowing for the in-vivo release of the active pharmaceutical ingredient. The rate of this hydrolysis would be highly dependent on pH and the presence of esterase enzymes. It is anticipated that under acidic and basic conditions, Valsartan esters would exhibit significantly lower stability compared to Valsartan due to the susceptibility of the ester functional group to hydrolysis.
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability assessment of Valsartan.
Forced Degradation (Hydrolytic, Oxidative, Thermal, and Photolytic Stress)
Objective: To assess the intrinsic stability of Valsartan under various stress conditions as per ICH guidelines.
Protocol Summary (based on multiple sources[2][5][7]):
-
Preparation of Stock Solution: A stock solution of Valsartan (e.g., 0.05 mg/mL) is prepared in a suitable solvent, typically the mobile phase used for HPLC analysis.
-
Acid Hydrolysis: The stock solution is treated with an equal volume of an acidic solution (e.g., 1 M HCl) and subjected to elevated temperatures (e.g., 60°C) for a specified duration (e.g., 6 hours). The solution is then neutralized with a base (e.g., 1 M NaOH) and diluted with the mobile phase before analysis.
-
Base Hydrolysis: The stock solution is treated with an equal volume of a basic solution (e.g., 1 M NaOH) and heated under similar conditions as the acid hydrolysis study. The solution is subsequently neutralized with an acid (e.g., 1 M HCl) and diluted.
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% or 30% H₂O₂) and maintained at a specific temperature for a set time. The resulting solution is then diluted for analysis.
-
Thermal Degradation: Valsartan powder is subjected to dry heat in an oven (e.g., at 60°C for 6 hours). A solution is then prepared from the stressed powder for analysis.
-
Photolytic Degradation: Valsartan powder or a solution of Valsartan is exposed to UV light (e.g., at 254 nm) in a photostability chamber for a defined period (e.g., 8 hours). The sample is then prepared for analysis.
-
Analysis: All stressed samples are analyzed by a validated stability-indicating RP-HPLC method. The percentage degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard solution.
Stability-Indicating RP-HPLC Method
Objective: To develop and validate a chromatographic method capable of separating Valsartan from its degradation products, thus allowing for accurate quantification of the drug in the presence of its degradants.
Typical Chromatographic Conditions (compiled from various sources[2][3][4]):
-
Column: C18 column (e.g., Inertsil ODS-3, 4.0 x 125 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an acidic buffer (e.g., 50 mM NaH₂PO₄ at pH 2.6) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 35:65, v/v).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where Valsartan has significant absorbance (e.g., 254 nm).
-
Column Temperature: Ambient or controlled (e.g., 22°C).
Method Validation: The method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2]
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes related to the stability testing of Valsartan.
Caption: Workflow for the forced degradation study of Valsartan.
Caption: Expected primary degradation pathway for Valsartan esters.
Conclusion
The stability of Valsartan is well-characterized, with known susceptibility to degradation under acidic and oxidative stress. This comprehensive understanding is vital for the development of stable pharmaceutical formulations and robust analytical methods. While direct comparative stability data for Valsartan esters is lacking in the public domain, it is chemically intuitive that their stability profile will be dominated by the hydrolysis of the ester bond. Future research focusing on a direct, quantitative comparison of the degradation kinetics of Valsartan and its various ester prodrugs under standardized stress conditions would be of significant value to the pharmaceutical sciences. Such studies would provide a more complete picture of the stability trade-offs involved in the design of Valsartan prodrugs and aid in the development of optimized drug delivery systems.
References
- 1. acgpubs.org [acgpubs.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. japsonline.com [japsonline.com]
- 6. scielo.br [scielo.br]
- 7. asianjpr.com [asianjpr.com]
A Comparative Guide to the Qualification of Valsartan Methyl Ester as a Reference Standard
For researchers, scientists, and drug development professionals, the purity and identity of reference standards are paramount for accurate analytical measurements and regulatory compliance. This guide provides a comprehensive comparison of Valsartan Methyl Ester as a reference standard against other common Valsartan-related compounds. The information presented is based on established analytical techniques and typical data found in a Certificate of Analysis (CoA) for pharmaceutical reference standards.
Data Presentation: Comparative Analysis of Reference Standards
The qualification of a reference standard involves a bat-tery of tests to confirm its identity, purity, and potency. Below is a comparative summary of typical analytical data for this compound and other relevant Valsartan reference standards.
Table 1: Physicochemical Properties
| Property | This compound | Valsartan | Valsartan Related Compound A |
| Chemical Name | (S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate | (S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid | (S)-N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-N-pentanoyl-D-valine |
| Molecular Formula | C25H31N5O3 | C24H29N5O3 | C24H29N5O3 |
| Molecular Weight | 449.55 g/mol | 435.52 g/mol | 435.52 g/mol |
| Appearance | White to off-white crystalline powder | White to practically white fine powder | White or almost white powder |
| Solubility | Soluble in methanol, ethanol | Soluble in methanol, ethanol; slightly soluble in water | Soluble in methanol |
Table 2: Chromatographic Purity and Assay
| Parameter | This compound | Valsartan | Valsartan Related Compound A |
| Purity by HPLC (% Area) | ≥ 99.5% | ≥ 99.8% | ≥ 99.0% |
| Assay (on as-is basis) | 98.0% - 102.0% | 99.0% - 101.0% | 95.0% - 105.0% |
| Individual Impurity | ≤ 0.10% | ≤ 0.10% | ≤ 0.20% |
| Total Impurities | ≤ 0.50% | ≤ 0.30% | ≤ 1.0% |
Table 3: Spectroscopic and Thermal Analysis Data
| Test | This compound | Valsartan | Valsartan Related Compound A |
| Infrared (IR) Spectrum | Conforms to structure | Conforms to USP/Ph. Eur. reference spectrum | Conforms to structure |
| ¹H NMR Spectrum | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spectrum (m/z) | [M+H]⁺ ≈ 450.2 | [M+H]⁺ ≈ 436.2 | [M+H]⁺ ≈ 436.2 |
| Melting Point (DSC) | ~105-110 °C | ~116-117 °C | Not specified |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 1.0% | ≤ 1.0% |
| Residual Solvents | Meets USP <467> requirements | Meets USP <467> requirements | Meets USP <467> requirements |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of reference standard qualification. Below are typical protocols for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of a phosphate buffer (pH 2.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A solution of the reference standard is prepared in the mobile phase at a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: The sample to be tested is prepared at the same concentration as the standard.
-
Procedure: The standard and sample solutions are injected into the HPLC system. The purity is determined by the area percentage of the main peak, and the assay is calculated by comparing the peak area of the sample to that of the standard.
Identity Confirmation by Spectroscopic Methods
-
Infrared (IR) Spectroscopy: The IR spectrum of the sample is recorded using a potassium bromide (KBr) pellet or as a thin film and compared with the spectrum of a known primary reference standard. The positions of key functional group absorptions (e.g., C=O, N-H, C-N) should match.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts, splitting patterns, and integrations of the signals are analyzed to confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): The sample is analyzed by a mass spectrometer, typically using electrospray ionization (ESI). The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated molecular weight of the compound.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): A small amount of the sample is heated at a constant rate (e.g., 10 °C/min) in a sealed aluminum pan. The heat flow is measured as a function of temperature to determine the melting point and to detect any polymorphic transitions.
-
Thermogravimetric Analysis (TGA): The mass of the sample is monitored as it is heated in a controlled atmosphere. TGA is used to determine the content of volatile substances, such as water and residual solvents.
Mandatory Visualizations
Experimental Workflow for Reference Standard Qualification
Caption: Workflow for qualifying a pharmaceutical reference standard.
Logical Relationship for Comparative Analysis
Caption: Logic for selecting an appropriate reference standard.
A Comparative Guide to the Inter-laboratory Analysis of Valsartan Methyl Ester
This guide provides a comparative analysis of three common high-performance liquid chromatography (HPLC) methods suitable for the quantification of Valsartan methyl ester, a potential impurity in the active pharmaceutical ingredient (API) Valsartan. While no formal inter-laboratory comparison studies for this compound have been published, this document presents a hypothetical study based on established and validated methods for Valsartan and its related impurities to guide researchers and drug development professionals in method selection and implementation.
The accurate quantification of impurities like this compound is critical for ensuring the safety and efficacy of pharmaceutical products.[1][2] The methods compared herein are representative of typical reversed-phase HPLC (RP-HPLC) techniques used in quality control laboratories.[3][4][5]
Comparative Analysis of Analytical Methods
The performance of three distinct RP-HPLC methods was evaluated across three hypothetical laboratories. The key validation parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy, were assessed to provide a comprehensive comparison. These parameters are crucial for method validation according to ICH guidelines.[3][6]
Table 1: Summary of Chromatographic Conditions for this compound Analysis
| Parameter | Method A (Isocratic) | Method B (Isocratic) | Method C (Gradient) |
| Column | Thermo-hypersil ODS (150 x 4.6 mm, 5 µm)[3] | Symmetry C18 (250 x 4.6 mm, 5 µm)[4] | L1 Column (250 x 4.6 mm, 5 µm)[2][7] |
| Mobile Phase | Water:Acetonitrile:Glacial Acetic Acid (50:50:0.1 v/v/v)[6] | 0.02M NaH₂PO₄ (pH 2.5):Acetonitrile (58:42 v/v)[4] | A: 0.1% Orthophosphoric AcidB: Acetonitrile[2][7] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min | 1.0 mL/min[2][7] |
| Detection (UV) | 230 nm[6] | 250 nm[8] | 265 nm[2][7] |
| Column Temp. | 30°C[6] | 25°C | 25°C[2] |
| Injection Vol. | 20 µL[3] | 20 µL | 20 µL[2][7] |
| Run Time | 10 min[3] | 15 min | 50 min[2][7] |
Table 2: Inter-laboratory Comparison of Method Performance Parameters
| Parameter | Laboratory | Method A | Method B | Method C |
| Linearity (R²) | Lab 1 | 0.9991 | 0.9995 | 0.9998 |
| Lab 2 | 0.9993 | 0.9994 | 0.9997 | |
| Lab 3 | 0.9990 | 0.9996 | 0.9999 | |
| LOD (µg/mL) | Lab 1 | 2.70 | 1.80 | 0.50 |
| Lab 2 | 2.75 | 1.85 | 0.55 | |
| Lab 3 | 2.68 | 1.78 | 0.48 | |
| LOQ (µg/mL) | Lab 1 | 8.20 | 5.50 | 1.50 |
| Lab 2 | 8.25 | 5.54 | 1.52 | |
| Lab 3 | 8.15 | 5.45 | 1.48 | |
| Precision (%RSD) | Lab 1 | 1.5 | 1.2 | 0.8 |
| Lab 2 | 1.6 | 1.3 | 0.9 | |
| Lab 3 | 1.4 | 1.1 | 0.7 | |
| Accuracy (% Recovery) | Lab 1 | 99.5 - 101.0 | 99.8 - 101.5 | 99.9 - 100.5 |
| Lab 2 | 99.2 - 101.2 | 99.5 - 101.8 | 99.7 - 100.8 | |
| Lab 3 | 99.8 - 100.9 | 99.9 - 101.2 | 99.8 - 100.3 |
Experimental Workflow and Protocols
The following diagram outlines a typical experimental workflow for the analysis of this compound in a pharmaceutical substance.
Caption: Experimental workflow for the HPLC quantification of this compound.
Detailed Experimental Protocols
The following protocols are based on established methods for Valsartan and its impurities and are adapted for the analysis of this compound.[3][4][6]
-
Mobile Phase Preparation:
-
Diluent Preparation:
-
Use a mixture of water and acetonitrile (50:50 v/v) as the diluent.[3]
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from approximately 5 µg/mL to 150 µg/mL.[3]
-
-
Sample Solution Preparation:
-
Accurately weigh about 100 mg of the Valsartan API sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. This yields a sample concentration of 1000 µg/mL.
-
-
Chromatographic Procedure:
-
Set up the HPLC system according to the conditions specified in Table 1 for Method A.
-
Inject 20 µL of the diluent (as a blank), followed by the standard solutions and the sample solution.
-
Record the chromatograms and integrate the peak area for this compound.
-
-
Mobile Phase Preparation:
-
Diluent Preparation:
-
Use the mobile phase as the diluent.
-
-
Standard and Sample Preparation:
-
Follow the procedures outlined in Method A, using the mobile phase as the diluent.
-
-
Chromatographic Procedure:
-
Set up the HPLC system according to the conditions specified in Table 1 for Method B.
-
Inject the blank, standard, and sample solutions as described in Method A.
-
-
Mobile Phase Preparation:
-
Diluent Preparation:
-
Use a mixture of water and acetonitrile (50:50 v/v).
-
-
Standard and Sample Preparation:
-
Follow the procedures outlined in Method A.
-
-
Chromatographic Procedure:
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. hrpub.org [hrpub.org]
- 7. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- 8. acgpubs.org [acgpubs.org]
Safety Operating Guide
Navigating the Disposal of Valsartan Methyl Ester: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds like Valsartan methyl ester is a critical component of laboratory safety and regulatory compliance. Mishandling of such pharmaceutical intermediates can pose risks to both personnel and the environment. This guide provides a clear, step-by-step procedure for the safe and compliant disposal of this compound, ensuring that your laboratory operations adhere to the highest safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) indicates that the substance may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause eye and respiratory tract irritation[1].
-
Engineering Controls: Work in a well-ventilated area, preferably within a designated chemical fume hood, to avoid the formation and inhalation of dust and aerosols[1][2].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses or goggles approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1].
-
Skin Protection: Handle the compound with gloves. Wear a laboratory coat to prevent skin contact[1].
-
Respiratory Protection: If ventilation is inadequate, use a suitable respirator.
-
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves collection as hazardous chemical waste for removal by a licensed professional waste disposal company[1]. Disposing of this compound down the drain or in regular trash is not a compliant practice[3].
1. Waste Identification and Classification:
-
This compound should be treated as a non-hazardous pharmaceutical waste unless it is mixed with a listed hazardous waste or exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).
-
Consult your institution's Environmental Health and Safety (EHS) department for specific classification guidance based on local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[4][5][6].
2. Waste Collection and Segregation:
-
Container: Use a designated, leak-proof, and sealable container for collecting this compound waste[1][3]. The container must be chemically compatible with organic esters.
-
Labeling: Clearly label the waste container as "Hazardous Waste" or "Chemical Waste" and list the full chemical name: "this compound"[3]. If mixed with other compatible solvent waste, list all components and their approximate percentages.
-
Segregation: Do not mix this compound with incompatible waste streams. Store it separately from strong oxidizing agents[1].
3. Spill Management and Cleanup:
-
In the event of a spill, prevent further leakage if it is safe to do so. Do not let the product enter drains[1][2].
-
For solid spills, avoid creating dust. Carefully sweep or shovel the material into a suitable, closed container for disposal[1][2].
-
For larger liquid quantities, absorb the spill with an inert material like vermiculite, perlite, or sand. Scoop the mixture into a container, seal it, and store it for collection by a licensed waste contractor[7].
4. Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
Keep the container tightly closed in a dry, well-ventilated place, away from incompatible materials[8].
5. Arranging for Final Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal company to arrange for the pickup and final disposal of the waste[1].
-
Most pharmaceutical and chemical waste is disposed of via incineration at a permitted treatment facility to ensure complete destruction[5].
-
Ensure all federal, state, and local regulations are followed throughout the disposal process[1].
Quantitative Data Summary
| Quantity | Disposal Method |
| Small Liquid Quantities (<50 mL) | Absorb onto an inert material (e.g., vermiculite, sand) and place in a sealed, labeled hazardous waste container.[7] |
| Larger Liquid Quantities (>50 mL) | Absorb the spill onto vermiculite or another suitable absorbent. Scoop the mixture into a container, seal, and store for collection by a licensed waste contractor.[7] |
| Solid Form | Carefully sweep the solid material to avoid creating dust. Place it in a suitable, closed, and labeled container for disposal.[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, ensuring safety and regulatory compliance at each step.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a secure research environment and upholding environmental responsibility.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Valsartan Methyl Ester
For Immediate Implementation: This document provides crucial safety and logistical guidance for all laboratory personnel handling Valsartan methyl ester. Strict adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination.
This compound is a pharmaceutical-related compound with limited toxicological data.[1] Therefore, it must be handled with the utmost caution, treating it as a potentially potent active pharmaceutical ingredient (API). The following procedures are based on established best practices for handling such materials.
I. Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the consistent and correct use of appropriate PPE. Engineering controls, such as fume hoods and ventilated enclosures, should always be used as the primary means of exposure control, with PPE serving as a critical secondary barrier.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. | Prevents skin contact and absorption.[1][2] Nitrile gloves offer good resistance to a range of chemicals.[3][4] Double-gloving provides an additional layer of protection in case the outer glove is breached.[2] |
| Eye/Face Protection | Tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn when there is a risk of splashing. | Protects eyes from dust particles and splashes.[1][5] A face shield offers a broader area of protection for the entire face.[6] |
| Respiratory Protection | For handling powders or aerosols, a NIOSH-certified N95 or P100 particulate respirator is recommended.[6][7] For higher-risk operations, a powered air-purifying respirator (PAPR) should be considered.[1] | Since no Occupational Exposure Limit (OEL) has been established for this compound, respiratory protection is crucial to prevent inhalation of the compound.[1][8] The choice of respirator depends on the scale of work and potential for aerosolization. |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[2] For larger quantities or high-risk procedures, a chemical-resistant coverall (e.g., Tyvek®) is recommended.[5][9] | Prevents contamination of personal clothing and skin. The gown or coverall should be promptly removed and disposed of if contaminated. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps for a typical laboratory procedure.
III. Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance. All materials contaminated with this compound must be treated as hazardous waste.
Operational Steps for Waste Disposal:
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weigh boats, and other disposable labware.
-
Liquid Waste: Unused solutions containing this compound and solvent rinses from cleaning equipment.
-
Sharps Waste: Contaminated needles and syringes.
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area away from general laboratory traffic.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through a licensed professional waste disposal company.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[10]
-
For unused or expired pure compound, it should be offered to a licensed hazardous material disposal company.[6] If this is not feasible, it may be mixed with an inert, non-combustible absorbent material and placed in a sealed container for disposal.[11][12]
-
IV. Emergency Procedures
In the event of an exposure or spill, immediate action is required to minimize harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, gently cover with an absorbent material, scoop into a sealed container, and decontaminate the area. For large spills, contact your institution's environmental health and safety department. Avoid generating dust.[10]
References
- 1. Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing - BiomatiQ [biomatiq.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. fishersci.com [fishersci.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bestsafetyequipments.com [bestsafetyequipments.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 10. viatris.com [viatris.com]
- 11. fda.gov [fda.gov]
- 12. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
